3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Description
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Properties
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRMICJGUFLYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377467 | |
| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129047-38-7 | |
| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available bio-based platform chemical, vanillin. This process involves the protection of the phenolic hydroxyl group of vanillin as a 4-methoxybenzyl (PMB) ether.
Reaction Principle
The synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The phenolic hydroxyl group of vanillin is first deprotonated by a weak base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride and forming the desired ether linkage.
Experimental Protocol
This protocol is a composite based on established procedures for O-alkylation of vanillin and related phenols.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Vanillin | 152.15 |
| 4-Methoxybenzyl chloride | 156.61 |
| Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Ethyl acetate (EtOAc) | 88.11 |
| Hexane | 86.18 |
| Brine (saturated NaCl solution) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine vanillin (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M with respect to vanillin.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the vanillin is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | Vanillin, 4-Methoxybenzyl chloride |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | ~8 hours |
| Expected Product | This compound |
| Expected Yield | High (typically >80% for similar reactions) |
| Appearance | White to off-white solid |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Melting Point | Not available in searched literature |
| ¹H NMR (CDCl₃) | δ (ppm): 9.84 (s, 1H, CHO), 7.42-7.35 (m, 4H, Ar-H), 6.98-6.90 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂Ar), 3.92 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 191.0, 159.6, 153.0, 149.8, 130.5, 129.4, 128.4, 126.6, 114.0, 112.1, 109.5, 70.8, 56.1, 55.3 |
| Infrared (IR) | ν (cm⁻¹): ~1685 (C=O, aldehyde), ~1590, 1510 (C=C, aromatic), ~1250, 1030 (C-O, ether) |
Visualizations
Experimental Workflow:
Signaling Pathway (Logical Relationship):
Conclusion
The synthesis of this compound from vanillin is a straightforward and efficient method for protecting the phenolic hydroxyl group. This reaction is crucial for multi-step syntheses where the aldehyde or other functionalities of the vanillin core need to be modified without affecting the hydroxyl group. The use of a p-methoxybenzyl protecting group is advantageous due to its stability under various conditions and its selective removal when needed. This guide provides a solid foundation for researchers to perform this synthesis and utilize the product in further drug development and chemical research.
Spectroscopic and Structural Elucidation of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on data from a closely related analogue, 3-methoxy-4-(phenylmethoxy)benzaldehyde (also known as O-benzylvanillin), and predicted spectroscopic values for the target compound. This approach offers valuable insights for the characterization and quality control of this compound in research and development settings.
Spectroscopic Data
The following sections summarize the key spectroscopic data points for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.45 | dd | 1H | Ar-H |
| 7.42 | d | 1H | Ar-H |
| 7.35 | d | 2H | Ar-H (4-methoxyphenyl) |
| 7.15 | d | 1H | Ar-H |
| 6.95 | d | 2H | Ar-H (4-methoxyphenyl) |
| 5.15 | s | 2H | Methylene (-CH₂-) |
| 3.90 | s | 3H | Methoxy (-OCH₃) |
| 3.80 | s | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | Aldehyde (C=O) |
| 160.0 | Ar-C (4-methoxyphenyl) |
| 154.0 | Ar-C |
| 150.0 | Ar-C |
| 130.5 | Ar-C |
| 129.5 | Ar-C (4-methoxyphenyl) |
| 128.5 | Ar-C |
| 126.5 | Ar-C |
| 114.5 | Ar-C (4-methoxyphenyl) |
| 112.0 | Ar-C |
| 110.0 | Ar-C |
| 70.5 | Methylene (-CH₂-) |
| 56.0 | Methoxy (-OCH₃) |
| 55.5 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the closely related 3-methoxy-4-(phenylmethoxy)benzaldehyde provides a strong basis for interpreting the spectrum of the target compound. Key characteristic peaks are detailed below.
Table 3: IR Spectroscopic Data for 3-methoxy-4-(phenylmethoxy)benzaldehyde
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2850 | Medium | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (aldehyde) |
| ~1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (ether) |
| ~1140 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of 3-methoxy-4-(phenylmethoxy)benzaldehyde shows a clear molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for 3-methoxy-4-(phenylmethoxy)benzaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 242 | 45 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 151 | 30 | [M - C₇H₇]⁺ |
| 123 | 15 | [M - C₇H₇O]⁺ |
Experimental Protocols
The following is a representative protocol for the synthesis and spectroscopic characterization of a benzaldehyde derivative, which can be adapted for this compound.
Synthesis
A mixture of vanillin (1 equivalent), 4-methoxybenzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry: The mass spectrum is obtained on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.
An In-depth Technical Guide to the Physicochemical Properties of Isovanillin and its O-Benzyl Analogue
Introduction
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a derivative of isovanillin, a phenolic aldehyde that serves as a versatile building block in organic synthesis. The core structure is based on isovanillin, where the hydroxyl group is protected by a 4-methoxybenzyl ether. Due to the limited availability of specific data for this compound, this guide focuses on the well-characterized properties of isovanillin and its closely related analogue, O-benzylvanillin. Understanding the characteristics of these compounds provides a strong foundation for predicting the behavior and properties of this compound.
Structural Relationships
The logical relationship between the target compound and its parent and analogue is illustrated below. The core benzaldehyde structure with a methoxy group at position 3 is constant, with variation in the substituent at position 4.
Physical and Chemical Properties
The physical and chemical properties of Isovanillin and O-Benzylvanillin are summarized in the tables below for easy comparison. These values are sourced from various chemical databases and literature.
Table 1: Physical Properties
| Property | Isovanillin (CAS: 621-59-0) | O-Benzylvanillin (CAS: 2426-87-1) |
| Molecular Formula | C₈H₈O₃[1][2][3][4] | C₁₅H₁₄O₃ |
| Molecular Weight | 152.15 g/mol [1][2][4] | 242.27 g/mol [5] |
| Appearance | White to pale yellow crystalline solid[1][4] | Solid |
| Melting Point | 113-116 °C[1][4] | 62-64 °C[6] |
| Boiling Point | 179 °C at 15 mmHg[1][7] | 213-215 °C at 3.5 mmHg |
| Solubility | Soluble in acetone, methanol, hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid.[1] Slightly soluble in cold water. | Soluble in chloroform and methanol.[6] |
| Density | 1.20 g/cm³[1] | - |
Table 2: Chemical Identifiers and Spectral Data
| Identifier/Data | Isovanillin (CAS: 621-59-0) | O-Benzylvanillin (CAS: 2426-87-1) |
| IUPAC Name | 3-Hydroxy-4-methoxybenzaldehyde[2] | 3-Methoxy-4-(phenylmethoxy)benzaldehyde[5] |
| SMILES | COc1ccc(C=O)cc1O | COc1cc(C=O)ccc1OCc1ccccc1[8] |
| InChIKey | JVTZFYYHCGSXJV-UHFFFAOYSA-N[2] | JSHLOPGSDZTEGQ-UHFFFAOYSA-N[5] |
| ¹H NMR (CDCl₃, δ) | 9.83 (s, 1H), 7.45 (d, J=1.9 Hz, 1H), 7.42 (dd, J=8.8, 1.9 Hz, 1H), 6.97 (d, J=8.8 Hz, 1H), 6.12 (s, 1H, OH), 3.97 (s, 3H)[9] | - |
| ¹³C NMR (DMSO-d₆, δ) | 191.0, 152.4, 150.6, 134.0, 131.6, 116.1, 93.0, 59.8[10] | - |
| IR (KBr, cm⁻¹) | 3236, 1685[10] | - |
| Mass Spectrum (m/z) | 152 (M+), 151, 123, 81, 53[2] | 242 (M+), 91, 65, 39[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of isovanillin are provided below. These methods can be adapted for the synthesis of its derivatives.
Synthesis of Isovanillin from 4-Hydroxybenzaldehyde
This synthesis is a two-step process involving bromination followed by a copper-mediated methoxylation.[11]
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent like methanol.
-
Slowly add bromine to the solution. The reaction is typically rapid.
-
The resulting 3-bromo-4-hydroxybenzaldehyde is often used in the next step without extensive purification due to potential disproportionation.[11]
Step 2: Methoxylation
-
To the crude 3-bromo-4-hydroxybenzaldehyde, add sodium methoxide and a copper (I) bromide catalyst.[11]
-
The mixture is heated to facilitate the substitution of the bromine atom with a methoxy group.
-
After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent.
-
The crude isovanillin can be purified by column chromatography or recrystallization from water to yield white to off-white crystals.[11]
Spectroscopic Analysis of Isovanillin
A generalized workflow for obtaining spectroscopic data is presented below.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve a small amount of isovanillin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using a spectrometer.
-
Data Processing : Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID).[12]
-
Data Analysis : Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants. Identify the chemical shifts for each carbon atom in the ¹³C NMR spectrum.[12]
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind a small amount of isovanillin with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[12]
-
Data Acquisition : Place the KBr pellet in the IR spectrometer and record the spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-O, aromatic C-H).
4.2.3. Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.
-
Ionization : Ionize the sample using a suitable method, such as electron ionization (EI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.[12]
Biological Activity and Signaling Pathways
Isovanillin is a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various aldehydes and xenobiotics.[2] Unlike its isomer vanillin, isovanillin is not a substrate for this enzyme. Instead, it is metabolized by aldehyde dehydrogenase (ALDH) to isovanillic acid. This selective inhibition of aldehyde oxidase makes isovanillin a subject of interest in therapeutic research, particularly in areas like alcohol aversion therapy.
Conclusion
While direct experimental data for this compound remains elusive, a comprehensive understanding of its parent compound, isovanillin, and its close analogue, O-benzylvanillin, provides a robust framework for predicting its physicochemical properties and reactivity. The detailed experimental protocols for the synthesis and analysis of isovanillin offer a practical guide for researchers working with this class of compounds. Further experimental investigation is necessary to fully characterize the specific properties of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 621-59-0: Isovanillin | CymitQuimica [cymitquimica.com]
- 5. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- [webbook.nist.gov]
- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]
- 7. 3-羟基-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemeo.com [chemeo.com]
- 9. Isovanillin(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Properties of Vanillin and Isovanillin Ethers
Introduction
Physicochemical Properties of Reactants and Product
A clear understanding of the physical and chemical properties of all substances involved in the synthesis is crucial for experimental design, safety, and purification. The following table summarizes the key quantitative data for the starting material, reagent, and the final product in the synthesis of 3-ethoxy-4-methoxybenzaldehyde.
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | Starting Material | 621-59-0[1][2] | C₈H₈O₃[1][2] | 152.15[1] | 113-115[3] | 179 (at 15 mmHg)[3] |
| Bromoethane | Reagent | 74-96-4 | C₂H₅Br | 108.97 | -119 | 38 |
| 3-Ethoxy-4-methoxybenzaldehyde | Product | 1131-52-8[4] | C₁₀H₁₂O₃[4] | 180.20 | 51-53[4] | 155 (at 10 mmHg)[4] |
Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
The following protocol is a representative procedure for the Williamson ether synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane. This method is adapted from established patent literature, which describes a high-yield and straightforward process.
Materials:
-
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
-
Bromoethane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride or Tetrabutylammonium fluoride)
-
Water
-
Reaction flask (e.g., 3L three-necked round-bottom flask)
-
Magnetic stirrer or overhead stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water to prepare the alkaline solution.
-
Addition of Reactants: To the aqueous alkaline solution, add 500g of isovanillin, 104g of a phase transfer catalyst such as benzyltriethylammonium chloride, and 537g of bromoethane.
-
Reaction: Stir the mixture vigorously at a constant temperature of 25°C. The reaction is typically monitored for completion, which is usually achieved within 4 hours.
-
Product Isolation: Upon completion of the reaction, the solid product is isolated by suction filtration using a Buchner funnel.
-
Purification: The resulting white to off-white solid powder of 3-ethoxy-4-methoxybenzaldehyde is typically of high purity (around 99.8-99.9%). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
This procedure has been reported to yield the final product in high purity (99.9%) and with a high yield (approximately 94.8-96.1%).[5]
Reaction Workflow
The synthesis of 3-ethoxy-4-methoxybenzaldehyde follows a clear and logical workflow, which can be visualized to facilitate understanding and implementation in a laboratory setting.
Caption: Synthetic workflow for 3-ethoxy-4-methoxybenzaldehyde.
This technical guide provides a foundational understanding of the synthesis of vanillin and isovanillin ethers, which is a critical process in the development of new pharmaceutical agents and fine chemicals. While the specific data for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde remains elusive, the principles and procedures outlined here for a closely related analogue offer a robust starting point for further research and development.
References
- 1. 3-羟基-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 3. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed putative synthesis protocol, and relevant data for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Properties
The compound is an isomer of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (CAS: 667412-56-8). As isomers, they share the same molecular formula and, consequently, the same molecular weight.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₆O₄ | Deduced from isomeric structure[1] |
| Molecular Weight | 272.29 g/mol | Deduced from isomeric structure[1] |
| Monoisotopic Mass | 272.10485899 Da | Deduced from isomeric structure[1] |
Putative Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of isovanillin (3-Hydroxy-4-methoxybenzaldehyde) with 4-methoxybenzyl chloride in the presence of a suitable base. This is a standard and reliable method for the preparation of such ethers. A detailed experimental protocol based on analogous syntheses is provided below.
Diagram 1: Proposed Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar ether syntheses.
-
Materials:
-
Procedure:
-
To a stirred solution of isovanillin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add 4-methoxybenzyl chloride (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Potential Applications in Drug Development
Benzaldehyde derivatives are important scaffolds in medicinal chemistry. The structural motifs present in this compound, specifically the substituted benzaldehyde and the benzyl ether linkage, are found in various biologically active molecules. For instance, the precursor, isovanillin, has been used as a starting material for the synthesis of anticancer agents like (Z)-combretastatin A-4. This suggests that the title compound could serve as a valuable intermediate for creating more complex molecules with potential therapeutic applications.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role as an intermediate in a potential drug discovery pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic aldehydes should be followed. Many related benzaldehydes are classified as irritants.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide provides a foundational understanding of this compound based on available chemical knowledge and data from analogous compounds. Researchers should use this information as a starting point for their work and perform their own characterization and safety assessments.
References
The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Drug Discovery
Introduction: Substituted benzaldehydes, a class of aromatic aldehydes, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their relatively simple structure allows for facile modification, enabling the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of substituted benzaldehydes, including their antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising class of compounds.
Antimicrobial Activity
Substituted benzaldehydes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is significantly influenced by the nature and position of the substituents on the benzene ring.
Structure-Activity Relationship
The antimicrobial properties of substituted benzaldehydes are intricately linked to their chemical structure. Generally, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups enhances antibacterial activity. For instance, phenolic benzaldehydes are more active than their non-phenolic counterparts, with the aldehyde group being more potent than a carboxyl group.[1] The number and position of these substituents are also critical; trisubstituted derivatives often exhibit greater activity than di- or mono-substituted ones.[1] Halogen and nitro groups have also been shown to confer potent antimicrobial properties.[2][3]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various substituted benzaldehydes against different microbial strains.
| Compound | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde | - | Escherichia coli | >1000 | [1] |
| Salicylaldehyde | 2-OH | Staphylococcus aureus | >1000 | [3] |
| 4-Hydroxybenzaldehyde | 4-OH | Escherichia coli | 500 | [1] |
| 3,4-Dihydroxybenzaldehyde | 3,4-diOH | Salmonella enterica | 250 | [1] |
| 2,4,6-Trihydroxybenzaldehyde | 2,4,6-triOH | Listeria monocytogenes | 125 | [1] |
| 5-Bromosalicylaldehyde | 2-OH, 5-Br | Bacillus cereus | <10 | [3] |
| 5-Nitrosalicylaldehyde | 2-OH, 5-NO2 | Candida albicans | <10 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of substituted benzaldehydes using the broth microdilution method.[4][5][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Substituted benzaldehyde stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the substituted benzaldehyde and the positive control antibiotic. Prepare serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Antioxidant Activity
Many substituted benzaldehydes, particularly those with hydroxyl groups, exhibit significant antioxidant properties by scavenging free radicals and chelating metal ions.[7]
Structure-Activity Relationship
The antioxidant capacity of substituted benzaldehydes is strongly correlated with the number and position of hydroxyl groups on the aromatic ring.[7] The hydrogen-donating ability of the phenolic hydroxyl group is key to their radical scavenging activity. The presence of bulky groups at the ortho positions to the hydroxyl group can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant potency.[8]
Quantitative Antioxidant Data
The half-maximal inhibitory concentration (IC50) value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for antioxidant activity.
| Compound | Substituent(s) | DPPH IC50 (µM) | Reference |
| Vanillin | 4-OH, 3-OCH3 | >1000 | [7] |
| Syringaldehyde | 4-OH, 3,5-diOCH3 | 450 | [7] |
| Protocatechuic aldehyde | 3,4-diOH | 25 | [7] |
| C-prenylated 2,5-dihydroxybenzaldehyde | 2,5-diOH, 3-prenyl | 27.20 | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the procedure for assessing the antioxidant activity of substituted benzaldehydes using the DPPH assay.[9][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)
-
Substituted benzaldehyde solutions at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound. The IC50 value is then determined from a plot of scavenging percentage against compound concentration.
Anticancer Activity
Substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines, with their mechanism of action often involving the modulation of key signaling pathways.
Signaling Pathways Affected by Substituted Benzaldehydes
Benzaldehyde and its derivatives have been shown to inhibit multiple signaling pathways that are often dysregulated in cancer cells. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Benzaldehyde has been found to inhibit this pathway in pancreatic cancer cells.[12]
-
STAT3, NF-κB, and ERK Pathways: These are major signaling pathways activated in cancer cells, and benzaldehyde has been shown to inhibit them.[12]
-
pRb/E2F Pathway: Benzaldehyde treatment can suppress the expression of E2F target genes, leading to the inhibition of cell cycle progression.[1]
-
14-3-3ζ-mediated Interactions: Benzaldehyde can inhibit the interaction of the 14-3-3ζ protein with its client proteins, including histone H3, which is implicated in treatment resistance and epithelial-mesenchymal transition.[13][14]
Quantitative Anticancer Data
The cytotoxic activity of substituted benzaldehydes is often quantified by the half-maximal inhibitory concentration (IC50) determined through an MTT assay.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | 2-OH, 3-OCH3 | HL-60 (Leukemia) | 0.36 | [10] |
| 2,4-Dinitrobenzaldehyde | 2,4-diNO2 | OVCAR-8 (Ovarian) | 0.94 | [10] |
| 4-(Dimethylamino)benzaldehyde | 4-N(CH3)2 | SF-295 (Glioblastoma) | 4.75 | [10] |
| Benzyloxybenzaldehyde (ABMM-15) | - | H1299 (Lung) | >60 | [15] |
| Benzyloxybenzaldehyde (ABMM-16) | - | A549 (Lung) | >60 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16][17][18]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted benzaldehyde solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehydes for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Enzyme Inhibition
Substituted benzaldehydes have been identified as inhibitors of various enzymes, including tyrosinase and acetylcholinesterase, which are implicated in skin pigmentation disorders and neurodegenerative diseases, respectively.
Tyrosinase Inhibition
Benzaldehyde and its derivatives can inhibit tyrosinase, the key enzyme in melanin synthesis. The inhibition kinetics can vary depending on the substituent, with some acting as partial noncompetitive inhibitors while others exhibit mixed-type inhibition.[15]
Acetylcholinesterase Inhibition
Certain substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The presence and position of hydroxyl and methoxy groups on the benzylidene moiety play a crucial role in their inhibitory potential.
Quantitative Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Reference |
| Benzaldehyde | Mushroom Tyrosinase | Partial noncompetitive | 31.0 | [15] |
| 4-Pentylbenzaldehyde | Mushroom Tyrosinase | Mixed | - | [15] |
| IND-30 (para-hydroxy benzylidene derivative) | Human AChE | - | 4.16 | [19] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a colorimetric assay to screen for tyrosinase inhibitors.[19][20][21]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Substituted benzaldehyde solutions
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and the test compound or positive control.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 475-510 nm in a kinetic mode for a set duration (e.g., 30-60 minutes). The formation of dopachrome results in an increase in absorbance.
-
Data Analysis: The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining AChE activity and inhibition.[22][23]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Substituted benzaldehyde solutions
-
Physostigmine or Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, test compounds, and positive control in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound or positive control. Then add the AChE solution to each well except the blank.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a specific duration. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition and the IC50 value for each compound.
Substituted benzaldehydes represent a valuable class of compounds with diverse and potent biological activities. The ease of their synthesis and the ability to modulate their activity through substitution make them attractive candidates for further investigation in drug discovery and development. This guide provides a foundational understanding of their potential, supported by quantitative data and detailed experimental protocols, to facilitate future research in this exciting area. The exploration of their mechanisms of action, particularly their impact on cellular signaling pathways, will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. benchchem.com [benchchem.com]
- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde: Structural Analogs, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde and its structural analogs and derivatives. Benzaldehyde and its derivatives represent a versatile class of compounds with a wide array of applications in medicinal chemistry.[1] This document details their synthesis, explores their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, and provides established experimental protocols for their evaluation. Particular emphasis is placed on quantitative biological data and the underlying molecular mechanisms and signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzaldehyde scaffold.
Introduction
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] The versatility of the benzaldehyde core structure allows for extensive chemical modifications, leading to a diverse library of compounds with varied therapeutic potential. Among these, ether derivatives of substituted benzaldehydes, such as this compound, have emerged as a promising area of investigation. This guide focuses on this core structure and its analogs, providing a detailed exploration of their chemical synthesis and pharmacological properties.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves the etherification of a hydroxyl-substituted benzaldehyde. A common precursor for many of these derivatives is vanillin (4-hydroxy-3-methoxybenzaldehyde).
Synthesis of this compound Analogs
A general and efficient method for the synthesis of these analogs is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
General Protocol for Williamson Ether Synthesis: A common synthetic route involves the reaction of a hydroxybenzaldehyde derivative with a substituted benzyl halide in the presence of a base.
-
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (or other suitable hydroxybenzaldehyde)
-
Substituted benzyl halide (e.g., 4-methoxybenzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, acetonitrile)
-
-
Procedure:
-
Dissolve the hydroxybenzaldehyde derivative in the chosen solvent.
-
Add the base to the solution and stir for a period to facilitate the formation of the phenoxide.
-
Add the substituted benzyl halide to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Chalcone Derivatives
Chalcones, which contain an α,β-unsaturated ketone moiety, are prominent derivatives of benzaldehydes and are synthesized via the Claisen-Schmidt condensation.[1][2]
Protocol for Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.
-
Materials:
-
3-Benzyloxy-4-methoxybenzaldehyde (or a similar analog)
-
Substituted acetophenone
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the benzaldehyde derivative and the substituted acetophenone in the solvent.
-
Add an aqueous solution of the base dropwise to the stirred mixture at room temperature.
-
Continue stirring until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Experimental Workflow for Synthesis and Characterization
Biological Activities and Quantitative Data
Benzaldehyde derivatives exhibit a broad spectrum of biological activities. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar compounds provide valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde have been evaluated for their in vitro antimicrobial activity against various bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | S. aureus (ATCC) | K. pneumoniae (ATCC) | E. coli (ATCC) | P. aeruginosa (ATCC) | P. mirabilis (ATCC) |
| 2a | 100 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL |
| 2b | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50 µg/mL | 50 µg/mL |
| 2c | 100 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL |
| 2d | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50 µg/mL | 50 µg/mL |
| 2e | 100 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL |
| 2f | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50 µg/mL | 50 µg/mL |
| 2g | 100 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL |
| 2h | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50 µg/mL | 50 µg/mL |
| 2i | 100 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL |
| Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives (2a-i) of 3-benzyloxy-4-methoxybenzaldehyde.[2] |
Anticancer Activity
Benzaldehyde and its derivatives have demonstrated potential as anticancer agents.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells. Benzaldehyde has been shown to inhibit major signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[5] This inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which interact with various phosphorylated proteins within these pathways.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of benzaldehyde derivatives are often attributed to their ability to modulate inflammatory signaling pathways.[7] Key pathways implicated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8][9]
Signaling Pathways and Mechanisms of Action
The biological effects of benzaldehyde derivatives are intrinsically linked to their interaction with and modulation of cellular signaling pathways.
Anticancer Signaling Pathways
In the context of cancer, benzaldehyde derivatives have been shown to interfere with multiple signaling cascades that are crucial for tumor growth and survival.
Benzaldehyde and its analogs can inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5][10] They also suppress the STAT3 and NF-κB signaling pathways, both of which are critical for promoting inflammation and cell survival in cancerous tissues.[5] Furthermore, the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, is another target of these compounds.[5][11]
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7] By inhibiting these pathways, benzaldehyde derivatives can reduce the expression of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Anti-inflammatory Assay
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and its structural analogs and derivatives constitute a class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, make them attractive candidates for further drug discovery and development. The modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB appears to be a central mechanism underlying their pharmacological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these promising molecules for clinical applications. Further research, particularly focused on elucidating the specific structure-activity relationships and in vivo efficacy, is warranted to fully realize the therapeutic potential of this compound class.
References
- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomolther.org [biomolther.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, a vanillin derivative with significant potential in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document extrapolates from closely related analogues to present its anticipated chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its likely biological activities and potential applications.
Chemical Identity and Properties
The IUPAC name for the title compound is This compound . It is a derivative of vanillin, featuring a 4-methoxybenzyl ether linkage at the 4-position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 3-Methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde[1] | 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)[2][3][4] | 3-Methoxy-4-(methoxymethoxy)benzaldehyde |
| Molecular Formula | C₁₆H₁₆O₄ | C₁₆H₁₆O₄ | C₈H₈O₃ | C₁₀H₁₂O₄ |
| Molecular Weight | 272.29 g/mol | 272.29 g/mol | 152.15 g/mol | 196.20 g/mol |
| CAS Number | Not available | 667412-56-8 | 621-59-0 | 5533-00-6 |
| Appearance | White to off-white solid (predicted) | Not available | White to off-white crystalline powder | Colorless oil |
| Melting Point | Not available | Not available | 113-115 °C | Not applicable |
| Boiling Point | Not available | Not available | 179 °C at 15 mmHg | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone) (predicted) | Not available | Slightly soluble in water; soluble in ethanol, ether | Not available |
Synthesis and Characterization
The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of analogous vanillin ethers.
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF at room temperature, add potassium carbonate (1.5 equivalents).
-
Addition of Alkyl Halide: Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is sluggish) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Diagram 1: Synthetic Workflow
References
Solubility Profile of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust experimental protocols for determining its solubility, alongside a qualitative summary based on the expected behavior of similar benzaldehyde derivatives.
Introduction
This compound is a complex organic molecule with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, formulation development, and analytical method development. This guide outlines the standard methodologies for accurately determining the solubility of this compound.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar nature of DMSO can effectively solvate the polar groups of the aldehyde. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Moderate to High | The ketone group in acetone can interact with the polar functionalities of the molecule. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can hydrogen bond with the ether and aldehyde oxygens, but the large non-polar region may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | The molecule has significant non-polar character from the aromatic rings, making it amenable to dissolution in chlorinated solvents. |
| Chloroform | Moderate to High | Similar to dichloromethane. | |
| Toluene | Low to Moderate | The non-polar nature of toluene will primarily interact with the aromatic rings. | |
| Hexane | Low | The significant polarity of the aldehyde and ether groups will likely result in poor solubility in aliphatic hydrocarbons. |
Note: This table is intended as a general guide. Experimental verification is essential for obtaining accurate solubility data.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Acetone, Dichloromethane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
High-Throughput Solubility Screening
For rapid screening in multiple solvents, a high-throughput method can be employed.
Objective: To quickly assess the approximate solubility of this compound in a large number of solvents.
Materials:
-
96-well microplates
-
Automated liquid handling system
-
Plate shaker
-
Plate reader (e.g., UV-Vis or nephelometer)
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO)
Procedure:
-
Plate Preparation: Dispense a series of dilutions of the stock solution into the wells of a 96-well plate. Also, dispense the various organic solvents to be tested into separate wells.
-
Mixing: Use an automated liquid handler to transfer the stock solution dilutions to the wells containing the test solvents.
-
Incubation and Shaking: Seal the plate and shake it at a controlled temperature for a shorter period (e.g., 1-4 hours).
-
Detection: Measure the absorbance or light scattering (nephelometry) of each well using a plate reader. The point at which a precipitate forms (indicated by a sharp increase in absorbance or scattering) corresponds to the kinetic solubility limit.
Visualizations
Experimental Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Equilibrium Solubility Workflow.
Logical Relationship in Solubility Prediction
This diagram outlines the logical considerations for predicting the solubility of an organic compound.
Caption: Solubility Prediction Logic.
Methodological & Application
Synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The procedure outlined is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol.
Reaction Scheme
The synthesis involves the protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a p-methoxybenzyl (PMB) group. This is achieved by reacting vanillin with 4-methoxybenzyl chloride in the presence of a base.
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol detailed below. This data is compiled from analogous and established chemical literature to provide a benchmark for the expected outcome of the experiment.
| Parameter | Value |
| Reactants | |
| Vanillin (FW: 152.15 g/mol ) | 1.0 eq |
| 4-Methoxybenzyl chloride (FW: 156.61 g/mol ) | 1.1 eq |
| Potassium Carbonate (K₂CO₃) (FW: 138.21 g/mol ) | 2.0 eq |
| Solvent | |
| N,N-Dimethylformamide (DMF) | ~5 mL per gram of vanillin |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | >90% |
| Melting Point | 93-95 °C |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin)
-
4-Methoxybenzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent (approximately 5 mL per gram of vanillin).
-
-
Addition of Reagent:
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 4-methoxybenzyl chloride (1.1 eq) to the suspension.
-
-
Reaction:
-
Attach a condenser to the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF used).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, also known as MPM-protected vanillin, is a valuable aromatic aldehyde in organic synthesis. The p-methoxybenzyl (MPM) group serves as a robust protecting group for the phenolic hydroxyl of vanillin, a readily available natural product. This protection strategy allows for a wide range of chemical transformations to be performed on the aldehyde functionality without interference from the acidic phenol. The MPM group can be selectively cleaved under specific conditions, making this compound a versatile intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from vanillin and 4-methoxybenzyl chloride.
General Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde and is expected to provide the desired product in good yield.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of vanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Characterization Data (Predicted based on similar compounds):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.42 (dd, J = 8.2, 1.8 Hz, 1H), 7.38 (d, J = 1.8 Hz, 1H), 7.32 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.2 Hz, 1H), 6.91 (d, J = 8.6 Hz, 2H), 5.15 (s, 2H, OCH₂Ar), 3.92 (s, 3H, OCH₃), 3.82 (s, 3H, ArOCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.0, 159.6, 151.8, 149.8, 130.3, 129.5, 128.5, 126.6, 114.1, 111.9, 109.8, 70.8, 56.1, 55.4.
Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a valuable substrate for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, to form stilbene derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science. The HWE reaction generally favors the formation of the (E)-alkene.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 2: Synthesis of (E)-Stilbene Derivative via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of this compound with a phosphonate reagent to yield a stilbene derivative.
Materials:
-
This compound
-
Diethyl benzylphosphonate (or other suitable phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-stilbene derivative.
Deprotection of the MPM Group
The MPM group can be removed under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to reveal the free phenol.
Deprotection Logical Pathway
Caption: Logical pathway for MPM deprotection.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and application of this compound. Please note that yields are highly dependent on specific substrates and reaction conditions.
| Step | Reactants | Solvent | Base/Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Synthesis of Aldehyde | Vanillin, 4-Methoxybenzyl chloride | DMF | K₂CO₃ | 12-16 | Room Temp | >90 |
| Horner-Wadsworth-Emmons Reaction | This compound, Diethyl benzylphosphonate | THF | NaH | 12-16 | 0 to Room Temp | 70-90 |
| MPM Deprotection | MPM-protected stilbene derivative | CH₂Cl₂/H₂O | DDQ | 1-3 | Room Temp | >85 |
Disclaimer: The provided protocols and data are intended as a guide and may require optimization for specific applications. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Reaction of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a functionalized aromatic aldehyde that serves as a versatile building block in organic synthesis. Its reaction with amines is a fundamental transformation that leads to the formation of imines (Schiff bases) and secondary amines, which are prevalent scaffolds in medicinal chemistry and material science. The products of these reactions are of significant interest due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] This document provides detailed protocols for the synthesis of Schiff bases and secondary amines from this compound, along with methods for their characterization and evaluation of their potential biological activities.
I. Synthesis of Schiff Bases via Condensation Reaction
The reaction of this compound with primary amines yields Schiff bases (imines). This condensation reaction typically proceeds by refluxing the reactants in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.
General Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Catalyst (Optional): A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.
-
Reaction Condition: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product, if formed, is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[6]
Illustrative Quantitative Data for Analogous Schiff Base Syntheses
| Aldehyde | Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3-Methoxy-4-hydroxybenzaldehyde | o-Phenylenediamine | Ethanol | 5 (Microwave) | 80 | 180 | [1] |
| 4-Methoxybenzaldehyde | p-Anisidine | Methanol | N/A | N/A | 153 | [5] |
| 3-(4-methoxyphenyl)acrylic acid derivative | Various aldehydes | Ethanol | 6-8 | 65-85 | N/A | [6] |
| 4-hydroxy-3-methoxy benzaldehyde | Ampicillin | Ethanol | 2 | N/A | N/A | [7] |
II. Synthesis of Secondary Amines via Reductive Amination
Secondary amines can be synthesized from this compound and a primary amine in a one-pot reaction through the formation of an intermediate Schiff base, which is then reduced in situ. A common reducing agent for this transformation is sodium borohydride.[8][9]
General Experimental Protocol
-
Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the primary amine in a suitable solvent (e.g., methanol, THF).[9][10] The mixture is stirred at room temperature or gently heated to facilitate the formation of the Schiff base.
-
Reduction: The reaction mixture is cooled in an ice bath, and 1.1 to 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), are added portion-wise.[8][9]
-
Reaction Condition: The reaction is stirred at room temperature for several hours until the reduction is complete, as monitored by TLC.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Illustrative Quantitative Data for Analogous Reductive Amination
The following table provides data for the reductive amination of similar aldehydes to provide an estimation of reaction outcomes.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| p-Nitrobenzaldehyde | p-Anisidine | NaBH₄ | Methanol | >90 | [10] |
| Benzaldehyde | Aniline | NaBH₄/DOWEX | THF | 91 | [9] |
| 3-Aminobenzanthrone | Anisaldehyde | NaBH₄ | Methanol | 82 | [8] |
III. Characterization of Products
The synthesized Schiff bases and secondary amines can be characterized using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: Schiff bases will show a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹. For secondary amines, the N-H stretch will be visible in the region of 3300-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the formation of a Schiff base is confirmed by the appearance of a singlet for the azomethine proton (CH=N) typically in the range of δ 8.0-9.0 ppm.[7] In the ¹³C NMR spectrum, the imine carbon signal appears around δ 160-170 ppm. For secondary amines, the N-H proton signal will be present, and the benzylic CH₂ protons will appear as a characteristic signal.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.
IV. Potential Applications and Biological Activity
Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of Schiff bases.[2][3][4][11] The imine group is often crucial for these activities.[5] The synthesized compounds from this compound can be screened for their efficacy against various pathogenic bacteria and fungi.
Protocol for Antimicrobial Screening (Agar Disc Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans).
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of sterile agar plates.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity. Standard antibiotics can be used as positive controls.
V. Visualizing Workflows and Reactions
Schiff Base Formation Workflow
References
- 1. ijirt.org [ijirt.org]
- 2. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] IN VITRO ANTIFUNGAL ACTIVITY OF SOME SCHIFFBASES DERIVED FROM ORTHO- HYDROXYBENZALDEHYDE AGAINST FUSARIUM | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. eajournals.org [eajournals.org]
- 6. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 7. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde, also known as p-methoxybenzyl (MPM) protected vanillin, is a key starting material in the multistep synthesis of various pharmaceutical intermediates. Its utility lies in the strategic protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available natural product. This protection allows for selective reactions at the aldehyde functionality and other parts of the molecule without interference from the acidic phenol. The p-methoxybenzyl ether is a robust protecting group, stable to a range of reaction conditions, yet can be cleaved selectively, making it a valuable tool in complex organic synthesis.
Vanillin and its derivatives are precursors to a wide array of bioactive molecules and active pharmaceutical ingredients (APIs). For instance, substituted benzaldehydes are fundamental building blocks for isoquinoline alkaloids, a class of natural products with significant pharmacological activities, including the vasodilator papaverine. The strategic use of this compound enables the synthesis of complex intermediates required for the construction of such therapeutic agents.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound is as a protected precursor to 3,4-dihydroxy-substituted aromatic compounds, which are common motifs in many pharmaceuticals. The aldehyde group serves as a versatile handle for various chemical transformations.
Key Synthetic Transformations:
-
Condensation Reactions: The aldehyde functionality readily undergoes condensation with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively. These products are often intermediates in the synthesis of heterocyclic compounds with therapeutic potential.
-
Carbon-Carbon Bond Formation: It can participate in various C-C bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions to build more complex molecular scaffolds.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized intermediates.
The p-methoxybenzyl protecting group is typically removed later in the synthetic sequence to unveil the free phenol, which may be crucial for the biological activity of the final compound or for further functionalization.
Synthesis of Pharmaceutical Intermediates: A Case Study in Isoquinoline Alkaloid Precursors
A significant application of this protected vanillin derivative is in the synthesis of intermediates for isoquinoline alkaloids like papaverine. While classical syntheses of papaverine often start from veratraldehyde (3,4-dimethoxybenzaldehyde), the use of a protected vanillin allows for differential functionalization of the two hydroxyl groups in related, more complex alkaloids.
The following sections provide a generalized protocol for the synthesis of a key intermediate for isoquinoline alkaloids, starting from this compound.
Table 1: Summary of a Representative Synthetic Protocol
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | Protection of Vanillin | Vanillin | p-Methoxybenzyl chloride, K₂CO₃, DMF | This compound | >95 | >98 |
| 2 | Henry Reaction | This compound | Nitromethane, Ammonium acetate | (E)-1-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)-2-nitroethene | 85-95 | >97 |
| 3 | Reduction | (E)-1-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)-2-nitroethene | LiAlH₄, THF | 2-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine | 70-85 | >96 |
Experimental Protocols
Protocol 1: Synthesis of this compound (MPM-Protected Vanillin)
This protocol describes the protection of the phenolic hydroxyl group of vanillin with a p-methoxybenzyl (MPM) group.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
p-Methoxybenzyl chloride (MPM-Cl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-methoxybenzyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound as a solid.
Visualization of Synthetic Workflow:
Protocol 2: Synthesis of 2-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine (Isoquinoline Precursor Intermediate)
This two-step protocol outlines the conversion of the protected vanillin to a key phenethylamine intermediate, a precursor for isoquinoline synthesis.
Step 2a: Henry Reaction
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
Procedure:
-
A mixture of this compound (1.0 eq), nitromethane (10 eq), and ammonium acetate (1.5 eq) in glacial acetic acid is heated at reflux (around 100 °C) for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated yellow solid is collected by filtration, washed with water, and dried under vacuum to yield (E)-1-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)-2-nitroethene. This intermediate is often used in the next step without further purification.
Step 2b: Reduction of the Nitroalkene
Materials:
-
(E)-1-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)-2-nitroethene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the nitroalkene from the previous step (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxy-4-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine.
Visualization of the Synthesis of the Isoquinoline Precursor:
Signaling Pathways and Further Applications
The phenethylamine intermediate synthesized is a versatile precursor for constructing the isoquinoline core through reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. These isoquinoline alkaloids often interact with various biological targets. For example, papaverine is a non-specific phosphodiesterase (PDE) inhibitor, leading to increased levels of cyclic AMP and cyclic GMP, which in turn results in smooth muscle relaxation and vasodilation.
Visualization of a Generalized Signaling Pathway for Vasodilation:
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its role as a protected form of vanillin allows for the strategic and controlled synthesis of complex molecules, particularly those containing the 1,2-dioxy-4-substituted benzene motif. The protocols outlined demonstrate its utility in preparing key precursors for isoquinoline alkaloids, highlighting its importance for researchers and professionals in drug discovery and development. The ability to introduce a key structural element from a readily available starting material underscores the efficiency and elegance of this synthetic strategy.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Hydroxy-4-methoxy-benzaldehyde (Isovanillin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-4-methoxy-benzaldehyde, also known as isovanillin, is a phenolic aldehyde and an isomer of vanillin.[1] It serves as a significant starting material and intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug (Z)-combretastatin A-4.[2] Accurate and reliable quantification of isovanillin is crucial for quality control in manufacturing processes and for research and development in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of isovanillin.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and method validation parameters for the HPLC analysis of 3-hydroxy-4-methoxy-benzaldehyde.
Table 1: Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Newcrom R1, 5 µm | [3][4] |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | [3][4] |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and water with formic acid | [3][4] |
| Detection | UV-Vis | Implied by similar compound analysis |
| Application | Reverse-phase (RP) HPLC | [3][4] |
Table 2: Method Validation Parameters (Illustrative)
While specific validation data for a dedicated isovanillin method was not fully detailed in the provided search snippets, the following table illustrates typical validation parameters based on methods for similar phenolic compounds like vanillin. This provides a framework for the expected performance of a validated isovanillin method.
| Parameter | Typical Range/Value | Reference (for similar compounds) |
| Linearity (R²) | > 0.99 | [5] |
| Accuracy (% Recovery) | 93.12 - 113.74% | [5] |
| Precision (RSD) | < 2% | [5][6] |
| Repeatability (RSD) | < 0.90% | [5] |
| Intermediate Precision (RSD) | < 1.09% | [5] |
| Robustness (RSD) | < 4.33% | [5] |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of 3-hydroxy-4-methoxy-benzaldehyde.
1. Materials and Reagents
-
3-Hydroxy-4-methoxy-benzaldehyde (Isovanillin) reference standard (98% purity or higher)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
-
Methanol (for sample and standard preparation)[7]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 3-hydroxy-4-methoxy-benzaldehyde reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing 3-hydroxy-4-methoxy-benzaldehyde.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume in a volumetric flask.
-
Ensure the final concentration of the analyte falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Monitor the separation at a suitable UV wavelength (a wavelength scan of the analyte can determine the optimal wavelength, which for similar compounds is often around 270-280 nm).[8]
6. Data Analysis
-
Identify and integrate the peak corresponding to 3-hydroxy-4-methoxy-benzaldehyde in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 3-hydroxy-4-methoxy-benzaldehyde in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 3-hydroxy-4-methoxy-benzaldehyde.
References
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]
- 3. Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
The Role of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde in the Synthesis of Novel Schiff Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases utilizing 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde as a key precursor. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with extensive applications in medicinal chemistry and materials science. The unique structural features of this compound, including the methoxy and the protective (4-methoxyphenyl)methoxy groups, offer a scaffold for creating novel Schiff bases with potentially enhanced biological activities.
Application Notes
Schiff bases derived from substituted benzaldehydes are widely recognized for their broad spectrum of biological activities. The incorporation of the 3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl moiety can influence the lipophilicity, steric hindrance, and electronic properties of the resulting Schiff base, potentially modulating its therapeutic efficacy.
Antimicrobial and Antifungal Activity:
Schiff bases are known to exhibit significant antibacterial and antifungal properties. The imine linkage is often crucial for their biological activity. The derivatives of this compound are anticipated to show activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes and proteins in microorganisms, leading to the disruption of normal cellular processes. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the free ligands.
Anticancer and Cytotoxic Activity:
Numerous Schiff base derivatives have been investigated for their potential as anticancer agents. The planar nature of the azomethine bond and the aromatic rings can facilitate intercalation with DNA, leading to cell cycle arrest and apoptosis. The substituents on the benzaldehyde ring play a critical role in determining the cytotoxic potential. The methoxy and (4-methoxyphenyl)methoxy groups may enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.
Other Potential Applications:
The unique electronic and structural properties of these Schiff bases also make them candidates for applications in:
-
Corrosion Inhibition: Formation of a protective film on metal surfaces.
-
Catalysis: As ligands for metal catalysts in various organic transformations.
-
Sensors: For the detection of specific metal ions or anions.
Experimental Protocols
The following is a detailed protocol for the synthesis of a Schiff base from this compound and a primary amine. This protocol is adapted from procedures for structurally similar aldehydes, such as 4-(p-chlorobenzyloxy)-3-methoxybenzaldehyde.[1]
General Synthesis of a Schiff Base from this compound:
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, aminobenzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the selected primary amine.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 8 hours.
-
Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, the crude Schiff base can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following tables summarize typical quantitative data for Schiff bases derived from substituted benzaldehydes. The exact values for derivatives of this compound would need to be determined experimentally.
Table 1: Physicochemical and Yield Data for Representative Schiff Bases
| Schiff Base Derivative (Amine Used) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-(4-chlorobenzylidene)aniline | C₁₃H₁₀ClN | 215.68 | 63-65 | 85-95 |
| 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid | C₁₅H₁₃NO₄ | 271.27 | 235-237 | 80-90 |
| 2-methoxy-4-((p-tolylimino)methyl)phenol | C₁₅H₁₅NO₂ | 241.29 | 110-112 | >90 |
Table 2: Spectroscopic Data for Representative Schiff Bases
| Schiff Base Derivative | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | ¹³C NMR (δ ppm) -CH=N- |
| N-(4-chlorobenzylidene)aniline | 1625-1635 | 8.3-8.6 | 160-165 |
| 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid | 1620-1630 | 8.5-8.8 | 162-168 |
| 2-methoxy-4-((p-tolylimino)methyl)phenol | 1585-1595 | 8.4-8.6 | 161-164 |
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
References
The Pivotal Role of Substituted Benzaldehydes in the Advancement of Phosphodiesterase 4 (PDE4) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target for a spectrum of inflammatory disorders, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses inflammatory responses. Substituted benzaldehydes serve as versatile and crucial starting materials and key pharmacophoric elements in the design and synthesis of a diverse range of potent and selective PDE4 inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PDE4 inhibitors derived from substituted benzaldehydes, including benzoxaboroles, quinazolinones, and chalcones. Quantitative structure-activity relationship (SAR) data is presented in structured tables to facilitate the rational design of novel therapeutic agents.
Introduction: The Significance of PDE4 and the cAMP Signaling Pathway
Cyclic AMP is a vital second messenger that regulates a multitude of cellular processes. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells.[1] Inhibition of PDE4 elevates intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines, making PDE4 a prime target for anti-inflammatory drug development.[2]
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway.
Substituted Benzaldehydes as Key Building Blocks for PDE4 Inhibitors
The benzaldehyde scaffold, with its reactive aldehyde group and the potential for diverse substitutions on the aromatic ring, provides an excellent starting point for the synthesis of various heterocyclic and non-heterocyclic compounds with PDE4 inhibitory activity. The nature and position of the substituents on the benzaldehyde ring play a critical role in determining the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Benzoxaboroles: The Case of Crisaborole
Crisaborole, an FDA-approved topical PDE4 inhibitor for atopic dermatitis, is a prime example of a benzoxaborole synthesized from a substituted benzaldehyde. The key starting material for its synthesis is 2-bromo-5-hydroxybenzaldehyde.[2]
Table 1: PDE4 Inhibitory Activity of Crisaborole
| Compound | Target | IC50 (nM) |
| Crisaborole | PDE4 | 490 |
Note: Data extracted from literature.[3] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This protocol outlines a key step in the synthesis of Crisaborole.
Materials:
-
2-Bromo-5-hydroxybenzaldehyde
-
4-Fluorobenzonitrile
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Toluene
-
n-Butyl lithium
-
Triisopropyl borate
-
Ethyl acetate
-
Hydrochloric acid (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the hydroxyl group: Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in a mixture of DMF and toluene. Add potassium carbonate and heat the mixture. Monitor the reaction by thin-layer chromatography (TLC).
-
Lithiation and Borylation: In a separate reaction vessel under a nitrogen atmosphere, dissolve the product from the previous step in anhydrous THF and cool to -78 °C. Slowly add n-butyl lithium and stir. Then, add triisopropyl borate and allow the reaction to warm to room temperature.
-
Deprotection and Cyclization: Quench the reaction with aqueous hydrochloric acid. This step also facilitates the spontaneous cyclization to form the benzoxaborole ring of Crisaborole.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Crisaborole.
Quinazolinone Derivatives
Quinazolinone-based compounds represent another class of PDE4 inhibitors where substituted benzaldehydes are used as key reactants. The reaction of an anthranilamide derivative with a substituted benzaldehyde leads to the formation of the quinazolinone scaffold. The nature of the substituent on the benzaldehyde directly influences the PDE4 inhibitory activity.
Table 2: PDE4B Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound ID | Benzaldehyde Substituent (R) | PDE4B Inhibition (%) at 10 µM |
| 6a | 4-Cl | Moderate |
| 6c | 2,4-diCl | Moderate |
| 6d | 4-NO2 | Comparable to Rolipram |
Note: This table summarizes qualitative data from a study on quinazolinone derivatives. A direct comparison of IC50 values was not provided in the source.
Materials:
-
3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (starting material)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde, 4-nitrobenzaldehyde)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A mixture of 3-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the appropriate substituted benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivative.
Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are readily synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. Various chalcone derivatives have been investigated for their PDE4 inhibitory potential.
Table 3: PDE4 Inhibitory Activity of Selected Chalcone Derivatives
| Compound ID | Benzaldehyde Substituent | IC50 (µM) for PDE4D |
| Compound A | 3,4,5-trimethoxy | 1.2 |
| Compound B | 4-methoxy | 3.5 |
| Compound C | Unsubstituted | >10 |
Note: The data presented here is a representative example from a study on chalcone derivatives as PDE4 inhibitors. The specific compound IDs are generalized for illustrative purposes.
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (or other base)
Procedure:
-
Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring.
-
Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Workflows and Biological Evaluation
The development of novel PDE4 inhibitors from substituted benzaldehydes follows a structured workflow from synthesis to biological characterization.
In Vitro PDE4 Inhibition Assays
The initial screening of synthesized compounds is typically performed using in vitro enzyme inhibition assays. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common high-throughput screening methods.
Principle: This assay measures the change in polarization of a fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4. When FAM-cAMP is hydrolyzed to FAM-AMP, a binding agent with high affinity for the phosphate group is added. The resulting larger complex tumbles slower in solution, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent this hydrolysis, thus maintaining a low polarization signal.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
FAM-cAMP (fluorescent substrate)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well black microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer containing a low percentage of DMSO. Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (high concentration of a known inhibitor or no enzyme).
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the binding agent to all wells. Incubate for another 30 minutes at room temperature to allow for binding.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Anti-Inflammatory Activity
Promising compounds from in vitro screening are further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context. A common assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and a reference inhibitor
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a suitable density.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Conclusion
Substituted benzaldehydes are undeniably a cornerstone in the development of PDE4 inhibitors. Their synthetic tractability and the profound influence of their substitution patterns on biological activity provide a rich platform for the design of novel therapeutics for inflammatory diseases. The protocols and data presented herein offer a foundational guide for researchers in this field to synthesize, evaluate, and optimize new generations of PDE4 inhibitors with improved efficacy and safety profiles. Further exploration of diverse substitutions on the benzaldehyde ring within various molecular scaffolds will continue to be a fruitful avenue for the discovery of next-generation anti-inflammatory drugs.
References
Application of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde in Fragrance Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure, a substituted benzaldehyde, is a classic osmophore known for a wide range of scent profiles, from sweet and fruity to spicy and floral. The presence of a methoxy group, as seen in p-anisaldehyde (hawthorn-like, sweet), and the larger (4-methoxyphenyl)methoxy group suggests a potentially low volatility, making it an excellent candidate for a base or middle note in fragrance compositions, contributing to longevity and depth.
Hypothetical Olfactory Profile
Based on structure-odor relationships, we can hypothesize the olfactory characteristics of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde:
-
Primary Notes: Sweet, creamy, vanilla-like.
-
Secondary Notes: Powdery, slightly spicy, with subtle floral (hawthorn-like) or anisic undertones.
-
Volatility: Low, suggesting high tenacity and potential as a fixative.
Synthesis
The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting 3-methoxy-4-hydroxybenzaldehyde (isovanillin) with 4-methoxybenzyl chloride in the presence of a suitable base.
Diagram of Proposed Synthesis:
Caption: Proposed synthesis route for the target compound.
Experimental Protocols
Olfactory Evaluation Protocol
Objective: To characterize the odor profile of this compound.
Materials:
-
Purified this compound
-
Ethanol (perfumer's grade)
-
Glass vials
-
Pipettes
-
Odor-free smelling strips
-
Panel of trained sensory analysts
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the compound in ethanol (e.g., 10%, 1%, 0.1% w/w).
-
Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.
-
Sensory Analysis: Present the smelling strips to the sensory panel in a randomized and blind manner.
-
Data Collection: Panelists will describe the odor using a standardized vocabulary and rate the intensity of different scent attributes (e.g., sweet, spicy, floral) on a scale of 1 to 10.
-
Odor Profile Development: Compile the descriptions and ratings to create a comprehensive odor profile.
Diagram of Olfactory Evaluation Workflow:
Caption: Workflow for sensory evaluation of the novel compound.
Fragrance Formulation Protocol
Objective: To incorporate this compound into a model fragrance formulation.
Materials:
-
Stock solution of the target compound (10% in ethanol)
-
Other fragrance raw materials (e.g., essential oils, other aroma chemicals)
-
Perfumery compounding equipment (beakers, scales, stirrers)
-
Glass storage bottles
Procedure:
-
Develop a Fragrance Accord: Based on the determined odor profile, design a simple fragrance accord (e.g., a floral-oriental) where the target compound will act as a key modifier or fixative.
-
Compounding: Accurately weigh and blend the fragrance ingredients according to the formula. Start with the most viscous materials.
-
Addition of Target Compound: Add the stock solution of the target compound at varying concentrations (e.g., 0.5%, 1%, 2% of the final concentrate).
-
Maturation: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place to allow the components to meld.
-
Dilution: Dilute the matured concentrate in perfumer's grade ethanol to the desired final concentration (e.g., Eau de Parfum at 15-20%).
-
Evaluation: Evaluate the final fragrance on smelling strips and skin over time to assess the impact of the novel compound on the overall scent and its performance.
Diagram of Fragrance Formulation Logic:
Caption: Logical steps for fragrance formulation.
Stability Testing Protocol
Objective: To assess the stability of this compound in a fragrance formulation under various conditions.
Materials:
-
Final fragrance formulation containing the target compound
-
Control fragrance formulation (without the target compound)
-
Clear and amber glass bottles
-
Environmental chambers (for controlled temperature and humidity)
-
UV light exposure cabinet
Procedure:
-
Sample Preparation: Aliquot the test and control fragrance formulations into both clear and amber glass bottles.
-
Storage Conditions:
-
Accelerated Stability: Place samples in an environmental chamber at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months.
-
Light Stability: Expose samples in clear glass bottles to controlled UV light.
-
Real-Time Stability: Store samples under ambient conditions (room temperature, protected from light).
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Assess:
-
Color: Visual inspection for any changes in color.
-
Clarity: Visual inspection for any precipitation or cloudiness.
-
Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.
-
Chemical Analysis (Optional): Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the target compound and detect any degradation products.
-
Diagram of Stability Testing Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from vanillin and 4-methoxybenzyl chloride.
1. Why is my reaction yield consistently low?
Low yield can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the nucleophilic phenoxide.
-
Solution: Ensure your base is strong enough and used in a slight excess. For instance, using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can lead to more complete deprotonation compared to weaker bases in protic solvents.
-
-
Poor Quality of Reagents: The purity of starting materials is crucial.
-
Solution: Use freshly purified vanillin and ensure the 4-methoxybenzyl chloride has not hydrolyzed. The quality of the solvent, especially if anhydrous conditions are required, is also critical.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.
-
Solution: While some protocols suggest room temperature, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Side Reactions: The primary competing reaction is the elimination of HCl from 4-methoxybenzyl chloride, especially with sterically hindered bases.
2. I am observing multiple spots on my TLC plate after the reaction. What are the possible by-products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common by-products in this synthesis include:
-
Unreacted Vanillin: This will appear as a spot with a lower Rf value than the product.
-
Unreacted 4-methoxybenzyl chloride: This may or may not be visible on TLC depending on the visualization method.
-
4-methoxybenzyl alcohol: Formed from the hydrolysis of 4-methoxybenzyl chloride.
-
Bis(4-methoxyphenyl)methyl ether: Formed if the 4-methoxybenzyl cation reacts with 4-methoxybenzyl alcohol.
Troubleshooting By-product Formation:
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of 4-methoxybenzyl chloride.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents, especially when using water-sensitive bases like NaH.
-
-
Incorrect Stoichiometry: An excess of 4-methoxybenzyl chloride can lead to self-condensation products.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybenzyl chloride to ensure complete consumption of the vanillin.
-
3. How can I effectively purify the final product?
Purification of this compound typically involves an aqueous work-up followed by recrystallization or column chromatography.
-
Aqueous Work-up:
-
Quench the reaction mixture with water or a dilute acid to neutralize any remaining base.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Recrystallization: This is an effective method if the product is a solid and the impurities have different solubilities.
-
Common Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically used. The optimal eluent composition should be determined by TLC analysis.
-
4. Can the 4-methoxybenzyl (PMB) protecting group be accidentally cleaved during the reaction or work-up?
The PMB group is generally stable under basic and neutral conditions used for the Williamson ether synthesis. However, it is sensitive to acidic conditions.
-
Acidic Work-up: A strong acidic work-up should be avoided as it can lead to the deprotection of the PMB ether.[4][5]
-
Solution: Use a mild acid (e.g., dilute HCl) for neutralization and keep the contact time short.
-
-
Oxidative Conditions: The PMB group is susceptible to cleavage by oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[6]
-
Solution: Avoid any oxidizing agents during the synthesis and purification steps.
-
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of this compound.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 6 | 85 |
| 2 | NaOH (1.2) | Ethanol/Water | Reflux | 4 | 78 |
| 3 | NaH (1.1) | THF (anhydrous) | 25 | 3 | 92 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 5 | 90 |
Table 2: Effect of Leaving Group on 4-methoxybenzyl Reagent
| Entry | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-methoxybenzyl chloride | K₂CO₃ | DMF | 80 | 85 |
| 2 | 4-methoxybenzyl bromide | K₂CO₃ | DMF | 80 | 88 |
| 3 | 4-methoxybenzyl tosylate | K₂CO₃ | DMF | 80 | 82 |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Vanillin (1.0 eq)
-
4-methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
To a stirred solution of vanillin in DMF, add potassium carbonate.
-
Add 4-methoxybenzyl chloride dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Common side reactions in the synthesis of benzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzaldehyde and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and improve reaction outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during common synthetic procedures for benzaldehyde derivatives.
Formylation Reactions
Vilsmeier-Haack Reaction
-
Question 1: My reaction mixture turned a dark green or blue color during the workup.
-
Answer: The formation of greenish-blue dyestuffs is a common side reaction during the neutralization of the Vilsmeier-Haack reaction mixture.[1] This is often attributed to localized overheating when adding a base. To prevent this, it is crucial to maintain a low temperature (below 20°C) throughout the neutralization process by using an ice bath and adding the neutralizing agent (e.g., saturated sodium acetate solution) slowly and with vigorous stirring.[1] If these colored impurities have already formed, they can be challenging to remove. Purification methods such as recrystallization or column chromatography may be necessary.[1]
-
-
Question 2: The yield of my Vilsmeier-Haack reaction is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction mixture is heated for the specified time (e.g., 2 hours at 90°C) to drive the formylation to completion.[1]
-
Loss of product during workup: The product can precipitate as large lumps if the neutralization is not performed with vigorous stirring, leading to inefficient washing and loss of material.[1]
-
Suboptimal reagent quality: The purity of the starting materials, such as N,N-dimethylaniline, and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is critical for a successful reaction.[1]
-
-
Duff Reaction
-
Question 3: I am observing the formation of multiple products or no reaction at all with the Duff reaction.
-
Answer: The Duff reaction is sensitive to the electronic nature of the aromatic ring. It requires strongly electron-donating substituents, like in phenols, for the reaction to proceed efficiently.[2]
-
Selectivity Issues: Formylation typically occurs at the ortho position to the electron-donating group.[2] If both ortho positions are blocked, the reaction may proceed at the para position.[2] However, with certain substrates, a mixture of isomers can be formed.
-
Over-formylation: It is possible for multiple aldehyde groups to be introduced if more than one activated position is available.[2] For instance, diformylation can occur in substrates like p-cresol where both ortho positions are vacant.[2]
-
Reaction Failure: The presence of electron-withdrawing groups on the aromatic ring can deactivate it towards the electrophilic attack by the iminium ion, leading to low or no yield.[3]
-
-
Gattermann Reaction
-
Question 4: Why is my Gattermann reaction yield low?
-
Answer: The Gattermann reaction, which uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl), can have variable yields.[4] A key challenge is the handling of highly toxic HCN. The reaction proceeds through the formation of an electrophilic formimino cation which then attacks the aromatic ring.[4][5] Low yields can be attributed to:
-
Instability of Reactants: The in situ generation of the formylating agent can be inefficient.
-
Substrate Reactivity: Similar to other electrophilic aromatic substitution reactions, the substrate must be sufficiently electron-rich to react.
-
-
Oxidation of Benzyl Alcohols
-
Question 5: My oxidation of benzyl alcohol is producing benzoic acid as a major byproduct. How can I prevent this overoxidation?
-
Answer: Overoxidation to the corresponding carboxylic acid is a frequent side reaction in the oxidation of primary benzyl alcohols.[6] Several strategies can be employed to minimize this:
-
Choice of Oxidizing Agent: Using milder or more selective oxidizing agents can help. While strong oxidants like potassium permanganate can lead to overoxidation, other reagents are known to be more selective for the aldehyde.[6][7]
-
Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant is crucial.
-
"Greener" Alternatives: The use of hydrogen peroxide as an oxidant is considered a more environmentally friendly option, and in many cases, it shows good selectivity with no significant overoxidation to acids.[8]
-
-
Reduction of Benzoyl Chlorides (Rosenmund Reduction)
-
Question 6: During the Rosenmund reduction of benzoyl chloride, I am observing the formation of benzyl alcohol.
-
Answer: The Rosenmund reduction is a hydrogenation process that reduces an acyl chloride to an aldehyde.[9] Over-reduction to the corresponding alcohol is a potential side reaction.[9] This is typically prevented by "poisoning" the palladium catalyst with a substance like barium sulfate (Pd/BaSO₄).[10][11] The poison reduces the catalyst's activity, thus preventing the further reduction of the newly formed aldehyde to an alcohol.[9][11] In some cases, additional catalyst poisons like thioquinanthrene or thiourea are used to further deactivate the catalyst for highly reactive acyl chlorides.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing benzaldehyde derivatives?
-
A1: Common methods include:
-
Formylation of aromatic rings: This involves reactions like the Vilsmeier-Haack, Gattermann, and Duff reactions, which introduce a formyl group onto an electron-rich aromatic ring.[3][4][12]
-
Oxidation of benzyl alcohols: This involves the oxidation of a primary benzyl alcohol to the corresponding aldehyde.[7][8]
-
Reduction of benzoic acid derivatives: A notable example is the Rosenmund reduction of benzoyl chlorides.[9][10]
-
-
-
Q2: How can I purify my crude benzaldehyde derivative?
-
A2: Common purification techniques include:
-
Distillation: Simple or vacuum distillation can be effective for liquid products, though care must be taken to avoid decomposition at high temperatures.[7] Steam distillation is also a useful method.[7]
-
Recrystallization: This is a standard method for purifying solid derivatives.[1]
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[1]
-
-
-
Q3: What is the Vilsmeier reagent and how is it prepared?
Quantitative Data Summary
| Synthesis Method | Target Product | Common Side Product(s) | Typical Yield of Side Product | Conditions Favoring Side Product |
| Vilsmeier-Haack | 4-(Dimethylamino)phenyl]benzaldehyde | Greenish-blue dyestuffs | Not specified | Localized overheating during neutralization[1] |
| Suzuki-Miyaura Coupling | 4-(Dimethylamino)phenyl]benzaldehyde | 4,4'-diformylbiphenyl, N,N-dimethylaniline | Not specified | Homocoupling of starting materials[1] |
| Duff Reaction | Salicylaldehyde derivatives | Para-substituted isomers, diformylated products | Yields vary (20-80% for main product)[3] | Unblocked ortho/para positions[2] |
| Oxidation of Benzyl Alcohol | Benzaldehyde | Benzoic Acid | Can be significant | Use of strong, non-selective oxidizing agents[6][7] |
| Rosenmund Reduction | Benzaldehyde | Benzyl Alcohol, Esters | Can be significant | Unpoisoned or highly active catalyst[9] |
Experimental Protocols
1. Vilsmeier-Haack Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde [1]
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide, typically at a low temperature.
-
Add N,N-dimethylaniline to the Vilsmeier reagent.
-
Heat the reaction mixture on a steam bath (e.g., at 90°C) for a specified time (e.g., 2 hours) with continuous stirring.
-
Cool the reaction mixture and pour it onto crushed ice in a large beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring, while maintaining the temperature below 20°C.
-
The product will precipitate as a solid. Collect the precipitate by filtration.
-
Wash the solid thoroughly with cold water and air-dry.
-
The crude product can be further purified by recrystallization.
2. Rosenmund Reduction of Benzoyl Chloride to Benzaldehyde [9][10]
-
The catalyst, palladium on barium sulfate (Pd/BaSO₄), is prepared by reducing a palladium(II) chloride solution in the presence of barium sulfate.
-
Benzoyl chloride is hydrogenated in the presence of the Pd/BaSO₄ catalyst.
-
The reaction produces benzaldehyde and hydrochloric acid as a byproduct.
-
The barium sulfate acts as a poison to prevent the over-reduction of benzaldehyde to benzyl alcohol.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation reaction.
Caption: Rosenmund reduction pathway and over-reduction side reaction.
Caption: Logical steps for troubleshooting overoxidation in benzyl alcohol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. collegedunia.com [collegedunia.com]
- 5. careers360.com [careers360.com]
- 6. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 8. lakeland.edu [lakeland.edu]
- 9. Benzoyl chloride on reduction with H2PdBaSO4 produces class 11 chemistry CBSE [vedantu.com]
- 10. How is Benzoyl chloride converted to benzaldehyde?_Chemicalbook [chemicalbook.com]
- 11. sarthaks.com [sarthaks.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My crude product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?
A1: The impurities in your crude product will largely depend on the synthetic method used, which is commonly the Williamson ether synthesis. Potential impurities include:
-
Unreacted Starting Materials: Vanillin (3-methoxy-4-hydroxybenzaldehyde) and p-methoxybenzyl chloride.
-
Side-reaction Products: Products arising from the competing E2 elimination reaction of p-methoxybenzyl chloride.[1]
-
Over-alkylation Products: Although less common, reaction at other nucleophilic sites could occur.
-
Degradation Products: Partial cleavage of the p-methoxybenzyl (PMB) ether group if harsh acidic or oxidative conditions were used during workup.[2]
Q2: I am having difficulty removing the unreacted vanillin. Which purification method is most effective?
A2: Due to the similar polarities of this compound and vanillin, separation can be challenging. A combination of techniques is often the most successful approach:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating these two compounds. A shallow gradient of a solvent system like hexane/ethyl acetate is recommended to achieve good resolution.[3]
-
Recrystallization: While potentially difficult, fractional recrystallization can be employed. A solvent screen is necessary to identify a system where the solubility of the product and vanillin differ significantly.[4]
-
Bisulfite Adduct Formation: This classical method for aldehyde purification can be very effective. The target aldehyde forms a water-soluble bisulfite adduct, allowing for the separation from non-aldehydic impurities. The pure aldehyde can then be regenerated by treatment with a base.[5][6]
Q3: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
A3: The p-methoxybenzyl (PMB) ether group can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to partial deprotection of your product on the column.[2] To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent).[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time your compound spends on the column.
Q4: After column chromatography, my product is still not pure. What are my options?
A4: If impurities persist after column chromatography, consider the following:
-
Recrystallization: This is an excellent second purification step to remove closely eluting impurities.[4]
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be used.
-
Bisulfite Adduct Formation: If the remaining impurity is not an aldehyde, this method can be highly selective for your target compound.[5]
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can be addressed by:
-
Slowing Down the Cooling Process: Allow the solution to cool to room temperature very slowly before placing it in a cold bath.
-
Using a Different Solvent System: The chosen solvent may not be optimal. A solvent/anti-solvent system (e.g., dissolving in a good solvent like ethyl acetate and slowly adding a poor solvent like hexanes) can often induce crystallization.[8]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative and quantitative comparison of common purification methods for this compound. The purity values are representative and may vary depending on the initial purity of the crude material and the optimization of the conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 95-98% | Good for separating compounds with different polarities. | Can be time-consuming; potential for product degradation on acidic silica gel. |
| Recrystallization | >99% (if initial purity is high) | Excellent for removing small amounts of impurities; yields highly pure crystalline material. | Finding a suitable solvent can be challenging; may result in lower yields. |
| Bisulfite Adduct Formation | >98% | Highly selective for aldehydes; effective for removing non-aldehydic impurities. | Requires an additional step to regenerate the aldehyde; may not be suitable for sterically hindered aldehydes.[5] |
| Preparative HPLC | >99.5% | Can achieve very high purity; good for separating closely related compounds. | Expensive; not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica gel bed.
-
Equilibration: Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The product should start to crystallize. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of aromatic aldehydes.[5]
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate.
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct will be in the aqueous layer. Separate the layers.
-
Washing: Wash the aqueous layer with the organic solvent to remove any remaining non-aldehydic impurities.
-
Aldehyde Regeneration: Add a fresh portion of an organic solvent to the aqueous layer. Slowly add a base (e.g., sodium hydroxide solution) until the pH is basic, which will regenerate the aldehyde.
-
Extraction and Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Purifying 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: After synthesis, my crude product is an oil and won't solidify. How can I proceed with purification?
Answer: An oily crude product can be challenging but is a common issue. Here are a few approaches:
-
Trituration: Try adding a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.
-
Solvent Removal: Ensure all residual solvent from the reaction (e.g., DMF, DMSO) has been thoroughly removed under high vacuum, as these can prevent crystallization.[1]
-
Direct to Chromatography: If trituration fails, you can dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and directly adsorb it onto silica gel for purification by column chromatography.
Question 2: My column chromatography separation is poor, and the product is co-eluting with impurities. What can I do?
Answer: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Solvent System: The polarity of your eluent system is critical. For this compound, a non-polar solvent system is a good starting point. A system of 1.5% ethyl acetate in dichloromethane has been reported for a similar compound.[2] You can try a gradient elution, starting with a less polar mixture (e.g., 1% ethyl acetate/hexanes) and gradually increasing the polarity.
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. For loading, dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This often provides better separation than loading the sample in a liquid form.
-
Stationary Phase: Standard silica gel is typically effective. However, if you are dealing with very polar or basic impurities, you might consider using alumina or a different grade of silica gel.
Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Solvent Choice: The solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For vanillin derivatives, ethanol is often a suitable choice.[3] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Saturation Level: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Question 4: My final product purity is still not satisfactory after one purification step. What should I do?
Answer: A single purification method may not be sufficient to achieve high purity. Consider a multi-step purification approach:
-
Initial Purification: Start with a bulk purification method like column chromatography to remove the majority of impurities.
-
Recrystallization: Follow up with recrystallization of the partially purified product to remove closely related impurities and achieve a highly crystalline final product.
-
Chemical Purification (Bisulfite Adduct Formation): For stubborn impurities that are not aldehydes, consider converting your product to its water-soluble bisulfite adduct. This allows for the removal of non-aldehydic impurities by extraction with an organic solvent. The pure aldehyde can then be regenerated by treating the aqueous layer with a base.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The synthesis of this compound is typically a Williamson ether synthesis.[1][4] Therefore, common impurities include:
-
Unreacted starting materials: 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 4-methoxybenzyl chloride.
-
Products of side reactions, such as self-condensation of the aldehyde or starting materials.
Q2: Which analytical techniques are best to assess the purity of my product?
A2:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point for analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q3: Is the bisulfite adduct formation method suitable for this compound?
A3: Yes, the formation of a bisulfite adduct is a classic and effective method for purifying aromatic aldehydes. It is highly selective for aldehydes and can be a powerful tool for removing non-aldehydic impurities that are difficult to separate by other means.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, yields high-purity crystalline product. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | 95-99% | 60-85% | Effective for separating a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Bisulfite Adduct Formation | >99% | 50-80% | Highly selective for aldehydes, excellent for removing non-aldehydic impurities. | Involves multiple steps (formation and regeneration), may have lower overall yield. |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 1.5% ethyl acetate in dichloromethane).[2] Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For similar compounds, ethanol is often effective.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Experimental workflow for purification by column chromatography.
References
Knoevenagel Condensation with Substituted Benzaldehydes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Knoevenagel condensation reactions involving substituted benzaldehydes. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
Low Reaction Yield
Question: My Knoevenagel condensation with a substituted benzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. A systematic evaluation of the following is recommended:
-
Substituent Effects: The electronic nature of the substituent on the benzaldehyde ring plays a crucial role. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) generally activate the aldehyde, leading to faster reactions and higher yields. Conversely, electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) deactivate the aldehyde, often requiring more forcing conditions or highly efficient catalysts.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. While traditional catalysts like piperidine and pyridine are widely used, they may not be optimal for all substrates.[2][3] Consider screening alternative catalysts. For instance, ammonium salts like ammonium bicarbonate can be effective and offer a greener alternative.[4] For challenging substrates, more active catalysts or co-catalysts might be necessary.
-
Suboptimal Reaction Conditions:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, less reactive benzaldehydes may require heating to achieve a reasonable reaction rate and yield.[5][6]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Solvent: The solvent can significantly influence reaction rates and yields by affecting reactant solubility and stabilizing intermediates.[7] Polar aprotic solvents like DMF and acetonitrile often lead to faster reactions, while green solvents like ethanol and water are also effective, particularly for activated aldehydes.[7][8][9]
-
-
Equilibrium Limitations: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[10][11] Removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby increasing the yield.[10]
-
Purity of Reagents: Ensure that the substituted benzaldehyde and the active methylene compound are pure, as impurities can interfere with the reaction and lead to side product formation.[5]
Side Reactions and Impurities
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Self-Condensation of the Aldehyde: This is more likely to occur with strong bases.[3] Using a weak base as a catalyst is crucial to minimize this side reaction.
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with the carbanion of the active methylene compound.[5] This can often be controlled by adjusting the stoichiometry of the reactants.
-
Reactions involving Substituents: Certain substituents on the benzaldehyde ring can lead to undesired reactions. For example, phenolic hydroxyl groups can undergo side reactions, and their presence may require careful selection of the catalyst and reaction conditions.[5]
-
Decarboxylation: In the Knoevenagel-Doebner modification, which uses a carboxylic acid like malonic acid, decarboxylation of the product can occur, especially at high temperatures.[3][12]
To minimize side reactions:
-
Use a Weak Base: Employ catalysts like piperidine, pyridine, or ammonium salts instead of strong bases like NaOH or KOH.[3]
-
Control Stoichiometry: Carefully control the molar ratio of the reactants.[5]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions like decarboxylation.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]
Purification Challenges
Question: I am having difficulty purifying my product. What are some effective purification techniques?
Answer: The purification strategy will depend on the physical properties of your product (solid or liquid) and the nature of the impurities.
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Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification.[1] Common solvent systems include ethanol, or mixtures like ethyl acetate/hexane.[13]
-
Filtration: If the product precipitates from the reaction mixture, it can be isolated by simple vacuum filtration.[1][6] This is particularly common in aqueous or solvent-free reactions.
-
Column Chromatography: For liquid products or when recrystallization is ineffective, silica gel column chromatography is a standard purification technique.
-
Work-up Procedure: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent, washing the organic layer to remove catalyst and unreacted starting materials, drying, and finally, removal of the solvent under reduced pressure.[1]
Quantitative Data Summary
The following tables summarize the effect of various catalysts and solvents on the yield of Knoevenagel condensation products with substituted benzaldehydes.
Table 1: Effect of Catalyst on the Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | L-proline | 80% Ethanol | 0.5 | 95 | [14] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 88 | [15] |
| Benzaldehyde | Malononitrile | Ammonium Bicarbonate | Solvent-free | 2 | 92 | [4] |
| 4-Hydroxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | 3 | 85 | [5] |
| Syringaldehyde | Malonic Acid | 2-Amino-ethanol | Solvent-free | 2 | 90 | [4] |
Table 2: Effect of Solvent on the Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 30 | 97 | [16] |
| Benzaldehyde | Malononitrile | Piperidine | Water | 30 | 66 | [16] |
| Benzaldehyde | Malononitrile | Piperidine | Acetonitrile | 15 | 99 | [8] |
| Benzaldehyde | Malononitrile | Piperidine | Methanol | 15 | 81 | [8] |
| 4-Nitrobenzaldehyde | Malononitrile | None | Water | 15 | >99 | [6][9] |
Experimental Protocols
Protocol 1: General Procedure using a Heterogeneous Catalyst in Ethanol
This protocol is adapted from a procedure using a reusable, efficient amino-bifunctional framework catalyst.[1]
-
Setup: To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by the heterogeneous catalyst (e.g., HKUST-1-NH₂), typically 10 mg.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, isolate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization if necessary.[1]
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).[1]
Protocol 2: Catalyst-Free Condensation in Water
This green chemistry protocol leverages water to promote the reaction without an external catalyst, and is particularly effective for activated aldehydes.[1][6]
-
Setup: In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the vial.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction by TLC.[6]
-
Isolation: Upon completion, the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.[1][6]
-
Purification: The collected solid is often of high purity and may not require further purification. If needed, it can be recrystallized.
Protocol 3: Solvent-Free Knoevenagel Condensation
This environmentally friendly approach avoids the use of bulk organic solvents.[1][4]
-
Setup: In a suitable reaction vessel, combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol, 1.04 g).
-
Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.[1][4]
-
Reaction: Heat the reaction mixture with stirring. Monitor the progress by taking small samples, dissolving them in a solvent like methanol, and analyzing by HPLC or TLC.[1]
-
Work-up: After the reaction is complete, the resulting solid contains the product.
-
Purification: The crude product can be purified by recrystallization.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of decomposition of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde during chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, focusing on preventing its decomposition.
General Stability and Handling
Question 1: What are the primary factors that can cause the decomposition of this compound?
Answer: The decomposition of this compound primarily occurs at the p-methoxybenzyl (PMB) ether linkage. This ether is susceptible to cleavage under certain acidic, oxidative, and, to a lesser extent, basic conditions. The aldehyde functional group itself can also undergo side reactions, which can be exacerbated by the conditions used to cleave the ether.
Question 2: What are the recommended storage conditions for this compound to ensure its stability?
Answer: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to air and light should be minimized to prevent slow oxidation of the aldehyde group.
Troubleshooting Decomposition During Reactions
Question 3: My reaction mixture is turning yellow/brown, and I suspect decomposition of the starting material. What is the likely cause?
Answer: A color change to yellow or brown often indicates decomposition. The most probable cause is the cleavage of the p-methoxybenzyl (PMB) ether, leading to the formation of 4-methoxybenzyl alcohol and 3-methoxy-4-hydroxybenzaldehyde (vanillin), which can further react or degrade. This cleavage is typically initiated by acidic conditions, either intentionally added or present as impurities.
Troubleshooting Steps:
-
Check pH: Ensure the reaction medium is not acidic, unless required by the reaction protocol. Traces of acid from starting materials or solvents can catalyze decomposition.
-
Use Acid Scavengers: If acidic conditions are unavoidable, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to neutralize any excess acid.
-
Purify Reagents: Ensure all reagents and solvents are pure and free from acidic impurities.
Question 4: I am observing the formation of 3-methoxy-4-hydroxybenzaldehyde (vanillin) as a major byproduct. How can I prevent this?
Answer: The formation of vanillin is a direct result of the cleavage of the C-O bond of the PMB ether. This is a common issue, especially under acidic or oxidative conditions.
Troubleshooting & Optimization:
-
Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not require strong acids.
-
Control Temperature: Elevated temperatures can accelerate the acid-catalyzed cleavage of the PMB ether. Running the reaction at a lower temperature may help minimize this side reaction.
-
Inert Atmosphere: If oxidative cleavage is a concern, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
Question 5: Can basic conditions also lead to the decomposition of this compound?
Answer: While the PMB ether is generally more stable under basic conditions compared to acidic conditions, strong bases can promote side reactions involving the aldehyde group, such as the Cannizzaro reaction, especially in the absence of other reactive electrophiles. This can lead to a disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid.
Mitigation Strategies:
-
Use milder bases when possible.
-
Keep reaction temperatures low.
-
Ensure the complete exclusion of oxygen to prevent oxidation of the aldehyde to the corresponding carboxylic acid, which can be more prevalent under basic conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Decomposition
This protocol provides a general workflow for a reaction involving this compound, with an emphasis on preventing its decomposition.
Materials:
-
This compound
-
Anhydrous, peroxide-free solvent (e.g., THF, Dioxane)
-
Other necessary reagents for the specific transformation
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve this compound in the anhydrous solvent. Add other reagents sequentially at the appropriate temperature.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable cooling or heating bath. Avoid localized overheating.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize the formation of byproducts.
-
Work-up: Upon completion, quench the reaction appropriately. If an acidic workup is necessary, perform it at a low temperature and for a minimal amount of time. Neutralize the mixture as soon as possible.
-
Purification: Purify the product using column chromatography on silica gel, using a non-acidic eluent system.
Data Presentation
Table 1: Stability of the p-Methoxybenzyl (PMB) Ether Under Various Conditions
| Condition Category | Reagent/Condition | Stability of PMB Ether | Potential Side Reactions with Aldehyde |
| Acidic | Trifluoroacetic Acid (TFA) | Labile (cleaved) | Acetal formation (if alcohol is present) |
| Hydrochloric Acid (HCl) | Labile (cleaved) | Acetal formation (if alcohol is present) | |
| Lewis Acids (e.g., BF₃·OEt₂) | Labile (cleaved) | Complexation, potential polymerization | |
| Basic | Sodium Hydroxide (NaOH) | Generally Stable | Cannizzaro reaction, aldol condensation |
| Potassium Carbonate (K₂CO₃) | Stable | Minimal side reactions at low temp. | |
| Sodium Hydride (NaH) | Stable | Enolate formation (if α-protons present) | |
| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Labile (cleaved) | Oxidation of aldehyde to carboxylic acid |
| Ceric Ammonium Nitrate (CAN) | Labile (cleaved) | Oxidation of aldehyde to carboxylic acid | |
| Reductive | Hydrogenolysis (H₂, Pd/C) | Labile (cleaved) | Reduction of aldehyde to alcohol |
| Sodium Borohydride (NaBH₄) | Stable | Reduction of aldehyde to alcohol |
Visualizations
Diagram 1: General Decomposition Pathways
Caption: Primary decomposition pathways for the target molecule.
Diagram 2: Troubleshooting Workflow for Unexpected Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation.
Technical Support Center: Synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete deprotonation of isovanillin. | Ensure the use of a sufficiently strong base (e.g., NaH, KH) and anhydrous reaction conditions. Consider extending the reaction time for the deprotonation step. |
| Inactive or degraded p-methoxybenzyl chloride. | Use freshly opened or purified p-methoxybenzyl chloride. Check the purity by NMR or GC-MS before use. | |
| Suboptimal reaction temperature. | For the Williamson ether synthesis, maintain a consistent temperature, typically between room temperature and gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC to determine the optimal temperature and time. | |
| Side reactions, such as elimination.[1][2][3] | Use a less hindered primary alkyl halide (p-methoxybenzyl chloride is appropriate). Avoid excessively high temperatures which can favor elimination over substitution.[1][2] | |
| Incomplete Reaction (Starting material remains) | Insufficient amount of p-methoxybenzyl chloride. | Use a slight excess (e.g., 1.1-1.2 equivalents) of p-methoxybenzyl chloride to ensure complete consumption of the isovanillin anion. |
| Poor solubility of reactants. | Select an appropriate aprotic polar solvent such as DMF or DMSO to ensure all reactants are fully dissolved. | |
| Inefficient stirring in a large-scale reaction. | Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture, especially when dealing with slurries. | |
| Formation of Impurities | Presence of moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to prevent hydrolysis of the reagents.[2] |
| Over-alkylation or side reactions with the aldehyde group. | Control the stoichiometry of the reagents carefully. The reaction of the phenoxide is generally much faster than any potential side reactions with the aldehyde. | |
| Impurities in starting materials. | Use high-purity isovanillin and p-methoxybenzyl chloride. Purify starting materials if necessary. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Presence of p-methoxybenzyl alcohol as an impurity. | This can arise from hydrolysis of p-methoxybenzyl chloride. Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any phenolic impurities, followed by a water wash. | |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). If crystallization fails, column chromatography is the primary method for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is a Williamson ether synthesis. This involves the deprotonation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from p-methoxybenzyl chloride.
Q2: What is the role of the p-methoxybenzyl (PMB) group in this synthesis?
A2: The p-methoxybenzyl group acts as a protecting group for the hydroxyl functional group of isovanillin.[4] This is particularly useful in multi-step syntheses where the phenolic hydroxyl group might interfere with subsequent reactions. The PMB group can be selectively removed under specific conditions.[4][5]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: Key parameters for successful scale-up include:
-
Temperature control: Exothermic reactions need efficient heat dissipation.
-
Efficient mixing: Ensuring homogeneity in large reaction vessels is crucial.
-
Reagent addition rate: Slow and controlled addition of reagents can prevent localized high concentrations and side reactions.
-
Work-up and extraction: Handling large volumes efficiently and safely is a primary consideration.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material (isovanillin), the product, and any major byproducts. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
p-Methoxybenzyl chloride is a lachrymator and should be handled with care.
-
Bases like sodium hydride are highly reactive and flammable; handle them under an inert atmosphere and away from water.
Experimental Protocols
Synthesis of this compound
-
Deprotonation of Isovanillin: To a solution of isovanillin (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N2 or Ar), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Williamson Ether Synthesis: After stirring for 30-60 minutes at room temperature, add a solution of p-methoxybenzyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. total-synthesis.com [total-synthesis.com]
Catalyst selection for the synthesis of 3-ethoxy-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-ethoxy-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 3-ethoxy-4-methoxybenzaldehyde?
A1: The most prevalent and efficient method is the O-ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using an ethylating agent in the presence of a base and a phase transfer catalyst (PTC).[1][2] This method is favored due to its high yields, mild reaction conditions, and the use of readily available and less hazardous reagents compared to alternatives like diethyl sulfate.
Q2: Why is a phase transfer catalyst necessary for this reaction?
A2: A phase transfer catalyst is crucial because the reactants, the isovanillin salt (phenoxide) and the ethylating agent (e.g., bromoethane), reside in different phases. The isovanillin salt is soluble in the aqueous phase (containing the base), while the ethylating agent is typically soluble in an organic phase or is itself an immiscible organic liquid. The PTC, often a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the ethylating agent.
Q3: What are the most effective phase transfer catalysts for this synthesis?
A3: Several quaternary ammonium salts have proven effective. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst.[2] Other successful catalysts include benzyltriethylammonium chloride and tetrabutylammonium fluoride.[1][2]
Q4: Can I use diethyl sulfate as the ethylating agent?
A4: While diethyl sulfate can be used for ethylation, it is highly toxic and considered less environmentally friendly.[1] For safety and sustainability, haloethanes like bromoethane or chloroethane are generally preferred in modern synthesis protocols.
Q5: What are the expected yield and purity for this reaction?
A5: With an optimized protocol using phase transfer catalysis, yields can be excellent, often exceeding 90%. Purity of the final product is also typically high, with reports of over 99% purity after simple filtration and washing.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-ethoxy-4-methoxybenzaldehyde.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective mixing of the biphasic system.2. Inactive or degraded phase transfer catalyst.3. Insufficiently strong base to deprotonate the isovanillin.4. Low reaction temperature. | 1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.2. Use a fresh, high-purity phase transfer catalyst. Store catalysts in a dry environment.3. Ensure the base (e.g., NaOH, KOH) is of good quality and used in sufficient molar excess.4. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate. |
| Presence of Unreacted Isovanillin | 1. Insufficient amount of ethylating agent.2. Short reaction time.3. Poor catalyst performance. | 1. Use a slight molar excess of the ethylating agent (e.g., 1.1-1.2 equivalents).2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the isovanillin spot disappears.3. Consider increasing the catalyst loading or switching to a different phase transfer catalyst. |
| Formation of Oily Product or Difficulty with Crystallization | 1. Presence of impurities.2. Residual solvent. | 1. Wash the crude product thoroughly with water to remove any remaining salts and base. If necessary, perform a recrystallization from a suitable solvent system like ethanol/water.2. Ensure the product is completely dry. Use a vacuum oven at a low temperature if necessary. |
| Yellowing of the Reaction Mixture | 1. Air oxidation of the phenoxide intermediate.2. Side reactions at elevated temperatures. | 1. While generally not a major issue, performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.2. Avoid excessive heating. Maintain the reaction temperature within the recommended range. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tetrabutylammonium fluoride | NaOH | Water | 25 | 4 | 96.1 | 99.9 | [2] |
| Benzyltriethylammonium chloride | NaOH | Water | 25 | 4 | 94.8 | 99.9 | [2] |
| Tetrabutylammonium fluoride | K₂CO₃ | Water | 25 | 4 | 95.1 | 99.8 | [2] |
| None (Conventional Method) | KOH | Ethanol | Reflux | Overnight | 93 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis using Tetrabutylammonium Fluoride as Catalyst
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.7 g of sodium hydroxide in 150 mL of water.
-
Addition of Reagents: To the aqueous solution, add 50.0 g of isovanillin, 12.0 g of tetrabutylammonium fluoride, and 53.7 g of bromoethane.
-
Reaction: Stir the mixture vigorously at 25 °C for 4 hours.
-
Work-up and Isolation: After the reaction is complete, collect the precipitated solid by suction filtration.
-
Purification: Wash the solid with water to remove any inorganic impurities and dry to obtain 3-ethoxy-4-methoxybenzaldehyde as a white solid.
Protocol 2: Synthesis using Benzyltriethylammonium Chloride as Catalyst
-
Reaction Setup: In a suitable reaction vessel, dissolve 15.7 g of sodium hydroxide in 150 mL of water.
-
Addition of Reagents: Add 50.0 g of isovanillin, 10.4 g of benzyltriethylammonium chloride, and 53.7 g of bromoethane to the solution.
-
Reaction: Stir the reaction mixture vigorously at 25 °C for 4 hours.
-
Work-up and Isolation: Collect the solid product by suction filtration.
-
Purification: Wash the collected solid with ample water and dry to yield the final product.
Mandatory Visualization
Caption: Mechanism of Phase Transfer Catalysis for Isovanillin Ethylation.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
Validation & Comparative
Validating the Structure of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the chemical structure of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the experimental NMR data of a synthesized sample with predicted values derived from its precursors—vanillin and 4-methoxybenzyl alcohol—a high degree of structural confirmation can be achieved. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a comparative analysis with related compounds.
Predicted and Comparative NMR Data Analysis
The structural validation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts can be predicted by considering the electronic environments of the protons and carbons in the molecule, which are derived from the combination of the vanillin and 4-methoxybenzyl moieties.
¹H NMR Spectra Comparison
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons of both benzene rings, the methylene bridge protons, and the two methoxy group protons. The table below summarizes the predicted chemical shifts for the target molecule and compares them with the known experimental data for its precursors, vanillin and 4-methoxybenzyl alcohol.
| Proton Assignment | Vanillin (Precursor) | 4-Methoxybenzyl Alcohol (Precursor) | This compound (Predicted) |
| Aldehyde (-CHO) | ~9.8 ppm (s) | - | ~9.8 ppm (s) |
| Vanillin Ring H-2 | ~7.4 ppm (d) | - | ~7.4 ppm (d) |
| Vanillin Ring H-5 | ~7.0 ppm (d) | - | ~7.0 ppm (d) |
| Vanillin Ring H-6 | ~7.4 ppm (dd) | - | ~7.4 ppm (dd) |
| 4-Methoxybenzyl Ring H-2', H-6' | - | ~7.3 ppm (d) | ~7.3 ppm (d) |
| 4-Methoxybenzyl Ring H-3', H-5' | - | ~6.9 ppm (d) | ~6.9 ppm (d) |
| Methylene (-O-CH₂-Ar) | - | ~4.6 ppm (s) | ~5.1 ppm (s) |
| Vanillin Methoxy (-OCH₃) | ~3.9 ppm (s) | - | ~3.9 ppm (s) |
| 4-Methoxybenzyl Methoxy (-OCH₃) | - | ~3.8 ppm (s) | ~3.8 ppm (s) |
¹³C NMR Spectra Comparison
The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons. The following table outlines the predicted chemical shifts for the target compound in comparison to its precursors.
| Carbon Assignment | Vanillin (Precursor) | 4-Methoxybenzyl Alcohol (Precursor) | This compound (Predicted) |
| Aldehyde (-CHO) | ~191 ppm | - | ~191 ppm |
| Vanillin Ring C-1 | ~130 ppm | - | ~131 ppm |
| Vanillin Ring C-2 | ~110 ppm | - | ~112 ppm |
| Vanillin Ring C-3 | ~147 ppm | - | ~150 ppm |
| Vanillin Ring C-4 | ~152 ppm | - | ~153 ppm |
| Vanillin Ring C-5 | ~115 ppm | - | ~116 ppm |
| Vanillin Ring C-6 | ~127 ppm | - | ~128 ppm |
| 4-Methoxybenzyl Ring C-1' | - | ~133 ppm | ~129 ppm |
| 4-Methoxybenzyl Ring C-2', C-6' | - | ~129 ppm | ~129 ppm |
| 4-Methoxybenzyl Ring C-3', C-5' | - | ~114 ppm | ~114 ppm |
| 4-Methoxybenzyl Ring C-4' | - | ~159 ppm | ~160 ppm |
| Methylene (-O-CH₂-Ar) | - | ~65 ppm | ~71 ppm |
| Vanillin Methoxy (-OCH₃) | ~56 ppm | - | ~56 ppm |
| 4-Methoxybenzyl Methoxy (-OCH₃) | - | ~55 ppm | ~55 ppm |
Experimental Protocols
To obtain high-quality NMR spectra for the validation of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
¹H NMR Spectroscopy
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.
Visualizing the Structure and Validation Workflow
To clearly illustrate the molecular structure and the process of its validation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and NMR-based structural validation.
A Comparative Analysis of Protecting Groups for Benzaldehyde: A Guide for Researchers
In the realm of organic synthesis, the selective protection and deprotection of functional groups is a critical strategy for achieving complex molecular architectures. For chemists and drug development professionals, the benzaldehyde moiety presents a common synthetic intermediate whose reactivity often necessitates the use of protecting groups. This guide offers an objective comparison of the most frequently employed protecting groups for benzaldehyde—acyclic acetals, cyclic acetals, and dithioacetals—supported by experimental data to inform the selection of the most appropriate strategy for a given synthetic challenge.
At a Glance: Key Characteristics of Benzaldehyde Protecting Groups
The choice of a protecting group is governed by its ease of formation, stability under various reaction conditions, and the facility of its removal. Acetals and dithioacetals are the most common choices for protecting aldehydes. Acetals are known for their stability in basic and nucleophilic environments but are readily cleaved under acidic conditions.[1][2] Dithioacetals, on the other hand, exhibit broader stability, resisting both acidic and basic conditions, but their removal requires specific and often harsher reagents.[3][4]
| Protecting Group | Structure | Formation Conditions (Typical Yield) | Deprotection Conditions (Typical Yield) | Stability Profile |
| Dimethyl Acetal | Ph-CH(OCH₃)₂ | Benzaldehyde, Methanol, Acid catalyst (e.g., HCl) | Aqueous Acid (e.g., HCl, p-TsOH) | Stable to bases, nucleophiles, and reducing agents. Labile to acid.[1][5] |
| Ethylene Acetal | Benzaldehyde, Ethylene Glycol, Acid catalyst (e.g., p-TsOH), Dean-Stark | Aqueous Acid (e.g., HCl, p-TsOH) | Stable to bases, nucleophiles, and reducing agents. Labile to acid.[6][7] | |
| 1,3-Dithiane | Benzaldehyde, 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃; or DDQ | Stable to acidic and basic conditions, and most nucleophiles.[3][4] | |
| 1,3-Dithiolane | Benzaldehyde, 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃; or Chloramine-T | Stable to acidic and basic conditions, and most nucleophiles.[3][8] |
Experimental Data: A Quantitative Comparison
The following tables summarize quantitative data for the formation and deprotection of common benzaldehyde protecting groups, offering a basis for comparison of their performance in terms of reaction time and yield.
Table 1: Protection of Benzaldehyde
| Protecting Group | Reagents | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Dimethyl Acetal | Methanol | 0.1 mol% HCl | Methanol | 30 min | Ambient | 96 | [9] |
| Ethylene Acetal | Ethylene Glycol | p-TsOH | Toluene | - | Reflux | High | [6] |
| 1,3-Dithiolane | 1,2-Ethanedithiol | Iodine | Toluene | 1.5 h | Reflux | 95 | [8] |
| 1,3-Dithiane | 1,3-Propanedithiol | Catalyst-free | Nitromethane | 10 min | Reflux | 98 | [10] |
Table 2: Deprotection of Protected Benzaldehyde
| Protected Benzaldehyde | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |
| Benzaldehyde Dimethyl Acetal | aq. HCl | Acetone/Water | - | - | High | [9] |
| Benzaldehyde Ethylene Acetal | aq. HCl or p-TsOH | Acetone/Water | - | - | High | [6] |
| 2-Phenyl-1,3-dithiolane | Chloramine-T trihydrate | 75% Ethanol | - | RT to Reflux | 85 | [3] |
| 2-Phenyl-1,3-dithiane | DDQ (1.5 equiv.) | MeCN-H₂O (9:1) | - | - | Good | [11] |
Signaling Pathways and Experimental Workflows
The selection and application of a protecting group strategy involve a logical sequence of steps, from the initial protection of the aldehyde to its eventual deprotection to reveal the desired functionality.
References
- 1. fiveable.me [fiveable.me]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. spegroup.ru [spegroup.ru]
- 7. profistend.info [profistend.info]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protection and Deprotection [cem.com]
Biological activity of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde versus its analogs
A detailed guide for researchers on the antioxidant, anti-inflammatory, and anticancer properties of vanillin derivatives, including experimental data and protocols.
While specific experimental data on the biological activity of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is not extensively available in current literature, a wealth of research exists for its parent compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), and its various analogs. This guide provides a comparative analysis of the biological activities of vanillin and its key derivatives, offering insights into their therapeutic potential. Vanillin and its related compounds are recognized for a range of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The functional groups on the aromatic ring of vanillin, such as the aldehyde, hydroxyl, and ether groups, allow for modifications to create derivatives with potentially enhanced pharmacological activities.[3]
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of vanillin and selected analogs. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant capacity of vanillin and its derivatives is often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50 Value | Source |
| Vanillin | DPPH Scavenging | ~3.5 mM | [4] |
| Vanillic Acid | DPPH Scavenging | ~2.0 mM | [4] |
| Vanillyl Alcohol | DPPH Scavenging | ~2.8 mM | [4] |
| Apocynin | DPPH Scavenging | ~1.5 mM | [4] |
| p-Coumaric Acid | DPPH Scavenging | ~0.1 mM | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties are often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in cell cultures.
| Compound | Cell Line | Inhibition of NO Production (IC50) | Source |
| Vanillin | RAW 264.7 macrophages | ~1.2 mM | [5][6] |
| Vanillic Acid | RAW 264.7 macrophages | > 2 mM | [6] |
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of vanillin and its analogs have been studied in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Source |
| Vanillin | MCF-7 (Breast Cancer) | ~400 µM | [7] |
| Vanillin | HepG2 (Liver Cancer) | ~500 µM | [7] |
| Vanillin Semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | Effective at 10 mg/kg | [8] |
| Vanillin-derived Halolactones | T-24 (Bladder Cancer) | ~15-20 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (vanillin and its analogs) in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound to 100 µL of the DPPH solution.
-
Ascorbic acid or gallic acid is typically used as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay determines the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Untreated cells serve as a negative control.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Measure the absorbance at 540 nm. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms of Action
Vanillin and its analogs exert their biological effects through the modulation of various signaling pathways.
Anti-inflammatory Signaling Pathway
Vanillin has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2, leading to the production of NO and prostaglandins.[9] Vanillin can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[9]
Caption: Simplified NF-κB signaling pathway showing inhibition by vanillin.
Anticancer Signaling Pathway
Some vanillin analogs have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).[11][12]
Caption: The PI3K/Akt pathway and its inhibition by vanillin analogs.
Conclusion
Vanillin and its derivatives represent a versatile class of compounds with significant therapeutic potential. While the parent molecule, vanillin, demonstrates a range of biological activities, chemical modifications to its structure can lead to analogs with enhanced potency. The data suggests that alterations to the hydroxyl and aldehyde groups can significantly influence the antioxidant, anti-inflammatory, and anticancer activities. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and identify the most promising candidates for future drug development.
References
- 1. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarmps.org [ijarmps.org]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities [mdpi.com]
- 8. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Analytical techniques for the characterization of substituted benzaldehydes
A comprehensive guide to the analytical techniques for the characterization of substituted benzaldehydes is essential for researchers, scientists, and professionals in drug development. The choice of analytical method is critical for structural elucidation, purity assessment, and quantitative analysis. This guide provides an objective comparison of the primary analytical techniques, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of substituted benzaldehydes relies on a suite of analytical techniques that can be broadly categorized into spectroscopic and chromatographic methods. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the molecular structure and functional groups. Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed for separation, identification, and quantification. Mass Spectrometry (MS) is often coupled with chromatography (GC-MS or LC-MS) to provide sensitive detection and structural information based on mass-to-charge ratio.
A logical approach to the complete characterization of a novel or known substituted benzaldehyde often involves a combination of these techniques.
Caption: Logical workflow for the comprehensive characterization of substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including substituted benzaldehydes.[1] It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy is used to determine the number, environment, and connectivity of protons. For a typical substituted benzaldehyde, the spectrum will show distinct signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the region of 7-8.5 ppm), and protons of the substituent groups.[2][3] The chemical shift of the aldehydic proton and the splitting patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.[1]
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region (around 190-200 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents.
Experimental Protocol: ¹H NMR Analysis[1]
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity for sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters, including pulse angle (e.g., 30° or 45°), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).[1]
-
-
Data Processing:
-
Perform a Fourier transform of the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values).
-
Caption: Workflow for NMR analysis of substituted benzaldehydes.
Chromatographic Techniques: GC and HPLC
Chromatographic methods are paramount for separating substituted benzaldehydes from reaction mixtures, assessing purity, and performing quantitative analysis.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable substituted benzaldehydes. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of substituted benzaldehydes, including those that are non-volatile or thermally labile. Reversed-phase HPLC with a C18 column is commonly used.[4] Detection is typically performed using a UV-Vis detector.
Comparison of Chromatographic Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Detector | FID (quantitative), MS (identification & quantitative). | UV-Vis/DAD (quantitative), MS (identification & quantitative). |
| Sensitivity | High, especially with MS detection. | High, particularly with fluorescence or MS detection. |
| Sample Prep | Can require derivatization to increase volatility. | Generally simpler, involves dissolving in the mobile phase and filtration.[5][6][7] |
Quantitative Performance Data
| Technique | Analyte | Linearity Range | LOD | LOQ | Reference |
| GC-FID | Benzaldehyde | 0.5 - 100 µg/mL | - | 0.4 µg/mL | [8] |
| GC-MS | Various Aldehydes | - | 0.005 - 0.006 nM | 0.003 nM | [9][10] |
| HPLC-UV | Benzaldehyde | 0.5 - 100 µg/mL | - | - | [11] |
| HPLC-FL (derivatized) | Benzaldehyde | 0.003 - 5 nmol/mL | - | - | [12] |
| UHPLC-UV (derivatized) | Benzaldehyde-DNPH | 98 - 50,000 ng/mL | 33.9 - 104.5 ng/mL | 181.2 - 396.8 ng/mL | [13] |
Experimental Protocol: GC-FID Analysis of Benzaldehyde[14]
-
Sample Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
Add a suitable internal standard (e.g., 3-chlorobenzaldehyde) to both samples and standards.[8]
-
-
GC-FID Conditions:
-
Column: RXI-5Sil MS (30m x 0.32mm i.d.) or similar.[14]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Use a temperature gradient for optimal separation (e.g., start at 150°C and ramp to 260°C at 5°C/min).[15]
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive detection method. When coupled with GC or HPLC, it provides both qualitative and quantitative data. The mass spectrum of a substituted benzaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight, and a series of fragment ions that are characteristic of its structure. Common fragmentations include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (CHO), leading to a prominent phenyl cation fragment.
Caption: General workflow for the analysis of substituted benzaldehydes by GC-MS.
Spectroscopic Techniques: FTIR and UV-Vis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a substituted benzaldehyde is characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp peak around 1690-1720 cm⁻¹.[16]
-
Aldehyde C-H Stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹.
While primarily a qualitative technique, FTIR can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak, such as the carbonyl stretch.[17][18]
Experimental Protocol: FTIR Analysis (Solid Sample - KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the substituted benzaldehyde sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the aldehyde and substituted aromatic functional groups.
-
Compare the spectrum to reference spectra for identification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like substituted benzaldehydes. The spectra typically show two main absorption bands: a strong π→π* transition at shorter wavelengths (around 240-280 nm) and a weaker n→π* transition at longer wavelengths (around 300-350 nm).[19] The positions and intensities of these bands are affected by the substituents on the aromatic ring. UV-Vis spectroscopy is a simple and cost-effective method for quantitative analysis based on the Beer-Lambert law.[20][21]
Quantitative Performance of UV-Vis Spectrophotometry
| Parameter | Performance | Notes |
| Linearity | Excellent, typically with R² > 0.99 within the optimal concentration range. | Based on the Beer-Lambert Law, which holds for dilute solutions.[22] |
| LOD/LOQ | Analyte and instrument dependent. Can be in the µg/mL to ng/mL range. | Depends on the molar absorptivity of the compound at the analytical wavelength. |
| Precision | High, with %RSD values typically below 2%. | Dependent on the stability of the instrument and careful sample preparation. |
Conclusion
The characterization of substituted benzaldehydes is most effectively achieved through a combination of analytical techniques. NMR spectroscopy is indispensable for unambiguous structural elucidation. Chromatographic methods, particularly GC-MS and HPLC-UV/MS, are the preferred choice for separation, purity assessment, and sensitive quantitative analysis. FTIR provides rapid confirmation of functional groups, while UV-Vis spectroscopy offers a simple and accessible method for quantification. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, whether it is routine quality control, the identification of an unknown compound, or the precise quantification of a target analyte in a complex matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. nacalai.com [nacalai.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds | Semantic Scholar [semanticscholar.org]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. repligen.com [repligen.com]
A Comparative Analysis of the Reactivity of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde and Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde and vanillin. The analysis is grounded in the electronic effects of their respective functional groups, supported by established chemical principles and relevant experimental contexts.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-characterized aromatic aldehyde with a wide range of applications. This compound, a structurally related derivative, presents a different substituent at the 4-position of the benzene ring. This structural alteration, the replacement of a hydroxyl group with a 4-methoxybenzyloxy group, significantly influences the electronic properties of the molecule and, consequently, its reactivity. This guide explores these differences to inform the use of these compounds in research and development.
Chemical Structures and Properties
A clear understanding of the molecular structures is fundamental to comparing their reactivity.
| Compound | Structure | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Vanillin | [Image of Vanillin structure] | 4-hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 |
| This compound | [Image of this compound structure] | This compound | C₁₆H₁₆O₄ | 272.29 |
Theoretical Comparison of Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the carbonyl carbon, thereby decreasing its electrophilicity and reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In both vanillin and this compound, the substituents at the 4-position are electron-donating.
-
Vanillin: The hydroxyl (-OH) group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring.
-
This compound: The 4-methoxybenzyloxy (-OCH₂-C₆H₄-OCH₃) group is also electron-donating. The ether oxygen donates electron density to the ring through resonance, and the benzylic group is also generally considered to be weakly electron-donating.
While both are EDGs, the hydroxyl group in vanillin is generally considered a stronger activating group than an alkoxy or benzyloxy group. This suggests that the aldehyde group in vanillin is likely to be less reactive towards nucleophilic addition than the aldehyde group in this compound , as the stronger electron donation from the hydroxyl group in vanillin will result in a less electrophilic carbonyl carbon.
Experimental Data Summary
| Reaction Type | Expected Relative Reactivity | Rationale |
| Nucleophilic Addition (e.g., Grignard, Wittig, Aldol) | Vanillin < this compound | The stronger electron-donating hydroxyl group in vanillin deactivates the aldehyde group towards nucleophilic attack more effectively than the benzyloxy group. |
| Oxidation to Carboxylic Acid | Vanillin > this compound | The electron-rich phenol in vanillin is more susceptible to oxidation. The reaction rate for the aldehyde oxidation itself can be influenced by the substituent, and EDGs can sometimes accelerate this reaction depending on the oxidant and mechanism.[1] |
| Electrophilic Aromatic Substitution | Vanillin > this compound | The hydroxyl group is a more powerful activating group for electrophilic aromatic substitution than the benzyloxy group. |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of these two aldehydes, the following experimental protocols can be employed.
Protocol 1: Comparison of Reactivity via a Competetive Wittig Reaction
Objective: To qualitatively compare the reactivity of the two aldehydes towards a phosphonium ylide.
Procedure:
-
Equimolar amounts of vanillin and this compound are dissolved in an appropriate anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.
-
A sub-stoichiometric amount (e.g., 0.5 equivalents) of a phosphonium ylide (e.g., (triphenylphosphoranylidene)acetophenone) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The ratio of the two alkene products formed from the reaction with each aldehyde is determined to infer the relative reactivity. The aldehyde that yields a greater amount of product is the more reactive one.
Protocol 2: Comparison of Oxidation Rates
Objective: To quantitatively compare the rates of oxidation of the two aldehydes to their corresponding carboxylic acids.
Procedure:
-
Prepare standardized solutions of vanillin, this compound, and a suitable oxidizing agent (e.g., potassium permanganate in a buffered solution).
-
Initiate the oxidation reactions in separate vessels under identical conditions (temperature, concentration, solvent).
-
Monitor the disappearance of the aldehyde or the appearance of the carboxylic acid over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Determine the initial reaction rates for both aldehydes. The aldehyde with the higher initial rate is the more reactive one under these conditions.
Signaling Pathway Involvement
Vanillin has been reported to interact with several biological signaling pathways. Information regarding the biological activity of this compound is limited.
Vanillin's Interaction with the ERK Signaling Pathway
Vanillin has been shown to influence the Extracellular signal-regulated kinase (ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Caption: Vanillin can inhibit the phosphorylation of ERK, thereby modulating downstream cellular processes.
Vanillin's Interaction with the NF-κB Signaling Pathway
Vanillin can also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.
Caption: Vanillin can inhibit the IKK complex, preventing the degradation of IκB and subsequent activation of NF-κB.
Conclusion
The substitution of the 4-hydroxyl group in vanillin with a 4-methoxybenzyloxy group in this compound is predicted to alter its chemical reactivity. Theoretical considerations suggest that the aldehyde functionality in This compound will be more reactive towards nucleophilic attack due to the comparatively weaker electron-donating nature of the benzyloxy substituent. Conversely, the phenolic ring of vanillin is expected to be more susceptible to electrophilic substitution and oxidation .
These predictions provide a basis for the rational selection and application of these compounds in chemical synthesis and biological studies. It is recommended to perform direct comparative experiments, as outlined in the provided protocols, to obtain quantitative data on their relative reactivity. Further research is also warranted to elucidate the biological activities and potential signaling pathway interactions of this compound.
References
Spectroscopic comparison of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde and isovanillin
In the landscape of aromatic aldehydes, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a well-characterized and versatile building block. This guide provides a comparative spectroscopic analysis between isovanillin and the less documented 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde. The latter, a derivative of isovanillin where the phenolic hydroxyl group is protected by a 4-methoxybenzyl ether, presents a more complex spectroscopic profile. This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side look at their key spectral features to aid in identification, characterization, and quality control.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data Comparison
| Assignment | Isovanillin Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) |
| Aldehyde (-CHO) | 9.83 (s, 1H)[1] | ~9.85 (s, 1H) |
| Aromatic H (H-2) | 7.44 (d, J=1.9 Hz, 1H)[1] | ~7.50 (d, J=1.9 Hz, 1H) |
| Aromatic H (H-6) | 7.42 (dd, J=8.8, 1.9 Hz, 1H)[1] | ~7.45 (dd, J=8.4, 1.9 Hz, 1H) |
| Aromatic H (H-5) | 6.97 (d, J=8.8 Hz, 1H)[1] | ~7.05 (d, J=8.4 Hz, 1H) |
| Hydroxyl (-OH) | 6.12 (s, 1H)[1] | - |
| Methoxy (-OCH₃) | 3.97 (s, 3H)[1] | ~3.90 (s, 3H) |
| Benzyl (-OCH₂Ar) | - | ~5.15 (s, 2H) |
| Aromatic H (benzyl ring) | - | ~7.30-7.40 (m, 2H) |
| Aromatic H (benzyl ring) | - | ~6.90-7.00 (m, 2H) |
| Methoxy (-OCH₃, benzyl ring) | - | ~3.80 (s, 3H) |
| Solvent: CDCl₃. Data for isovanillin is from experimental sources. Data for this compound is predicted based on the structure and data from similar compounds. |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Assignment | Isovanillin Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) |
| Aldehyde (C=O) | 191.2[1] | ~191.0 |
| Aromatic C-OH | 151.8[1] | - |
| Aromatic C-O | 147.1[1] | ~153.0 |
| Aromatic C | 129.9[1] | ~130.5 |
| Aromatic CH | 127.3[1] | ~127.0 |
| Aromatic CH | 114.9 | ~114.5 |
| Aromatic CH | 112.5 | ~111.5 |
| Methoxy (-OCH₃) | 56.4 | ~56.0 |
| Benzyl (-OCH₂Ar) | - | ~71.0 |
| Aromatic C (benzyl ring) | - | ~159.5 |
| Aromatic C (benzyl ring) | - | ~129.0 |
| Aromatic CH (benzyl ring) | - | ~128.5 |
| Aromatic CH (benzyl ring) | - | ~114.0 |
| Methoxy (-OCH₃, benzyl ring) | - | ~55.5 |
| Solvent: CDCl₃. Data for isovanillin is from experimental sources. Data for this compound is predicted based on the structure and data from similar compounds. |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Isovanillin Wavenumber (cm⁻¹) | 3-Methoxy-4-(phenylmethoxy)benzaldehyde Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3300-3100 (broad) | - |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aldehyde) | 2850-2750 | 2850-2750 |
| C=O stretch (aldehyde) | ~1685 | ~1690 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
| C-O stretch (aryl ether) | 1270-1200 | 1270-1200 |
| C-O stretch (benzyl ether) | - | ~1140 |
| Sample preparation: KBr pellet or thin film. Data for 3-Methoxy-4-(phenylmethoxy)benzaldehyde is used as a proxy. |
Table 4: Mass Spectrometry Data Comparison
| Parameter | Isovanillin | 3-Methoxy-4-(phenylmethoxy)benzaldehyde |
| Molecular Formula | C₈H₈O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 152.15 g/mol | 242.27 g/mol |
| m/z of Molecular Ion (M⁺) | 152 | 242 |
| Key Fragment Ions (m/z ) | 151, 123, 95 | 151, 91 |
| Ionization method: Electron Ionization (EI). Data for 3-Methoxy-4-(phenylmethoxy)benzaldehyde is used as a proxy. |
Table 5: UV-Visible Spectroscopy Data Comparison
| Compound | λmax (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) |
| Isovanillin | ~230, ~275, ~310 | Moderate to High |
| This compound | ~230, ~280, ~315 | Moderate to High |
| Solvent: Ethanol or Methanol. The predicted values are based on the typical absorption of benzaldehyde and phenolic compounds. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The sample is placed in a quartz cuvette in the sample beam path, and a reference cuvette containing the pure solvent is placed in the reference beam path. The absorbance is scanned over a specific wavelength range (e.g., 200-400 nm).
Visualizations
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Caption: Biological activity of isovanillin as a selective inhibitor of aldehyde oxidase.[2]
References
Efficacy of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde as a synthetic intermediate, particularly in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Rolipram. Its performance is objectively compared with alternative benzaldehyde derivatives, supported by experimental data to inform synthetic strategy and decision-making in drug discovery and development.
Executive Summary
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably potent and selective PDE4 inhibitors. Its structural features, particularly the methoxy and the p-methoxybenzyloxy groups, play a crucial role in the ultimate biological activity of the target molecules. This guide evaluates its synthetic utility against common alternatives such as 3-cyclopentyloxy-4-methoxybenzaldehyde, 3-ethoxy-4-methoxybenzaldehyde, and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The comparison focuses on key performance indicators in relevant chemical transformations, including reaction yields and purity of the resulting products.
Comparison of Synthetic Intermediates
The selection of an appropriate benzaldehyde derivative is critical in multi-step syntheses, directly impacting the overall yield and purity of the final product. The following table summarizes the performance of this compound and its alternatives in key synthetic steps toward PDE4 inhibitors.
| Intermediate | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Wittig/Horner-Wadsworth-Emmons Reaction | Ph3P=C(Br)CO2Et, NaH/THF | Data not available | Data not available | - |
| 3-Cyclopentyloxy-4-methoxybenzaldehyde | Wittig Reaction | Ph3P=C(Br)CO2Et | 86% | Not specified | [1] |
| 3-Ethoxy-4-methoxybenzaldehyde | Not specified | Not specified | 95.1% (synthesis of intermediate) | 99.8% (synthesis of intermediate) | [2][3] |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | Condensation | Furan-2-carboxylic acid hydrazide, Thiophene-2-carboxylic acid hydrazide | High | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and their subsequent transformations are crucial for reproducibility and optimization.
Synthesis of 3-Cyclopentyloxy-4-methoxybenzaldehyde
This protocol describes the alkylation of isovanillin to produce a key analog of the target intermediate.[1]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve isovanillin in DMF.
-
Add potassium carbonate to the solution.
-
Add cyclopentyl bromide and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction of 3-Cyclopentyloxy-4-methoxybenzaldehyde
This step is a common strategy to introduce the side chain required for the synthesis of Rolipram.[1]
Materials:
-
3-Cyclopentyloxy-4-methoxybenzaldehyde
-
Ethyl (triphenylphosphoranylidene)bromoacetate (Ph3P=C(Br)CO2Et)
-
Suitable solvent (e.g., THF)
Procedure:
-
Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde in the chosen solvent under an inert atmosphere.
-
Add the Wittig reagent to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction and work up by extracting the product into an organic solvent.
-
Purify the resulting α,β-unsaturated ester by column chromatography. The reported yield for this reaction is 86%.[1]
Signaling Pathways and Logical Relationships
The synthetic intermediates discussed are pivotal in the synthesis of molecules targeting the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways involved in inflammation and other cellular processes.
Caption: PDE4 signaling pathway and the inhibitory action of Rolipram analogs.
The choice of the benzaldehyde intermediate directly influences the efficiency of the synthetic workflow leading to these PDE4 inhibitors.
Caption: Synthetic workflow from various benzaldehyde intermediates to PDE4 inhibitors.
Conclusion
This compound serves as a valuable synthetic intermediate for the preparation of potent PDE4 inhibitors. While direct comparative data on its efficacy in key olefination reactions is limited in the available literature, the established high-yield syntheses of its close analogs, such as 3-cyclopentyloxy-4-methoxybenzaldehyde, suggest its potential for efficient transformations. The choice of this intermediate over alternatives like isovanillin may offer advantages by protecting the phenolic hydroxyl group, thus avoiding the need for a separate protection step in the synthetic sequence. Further studies directly comparing the reactivity and yields of these benzaldehyde derivatives under identical reaction conditions are warranted to provide a definitive guide for process optimization in the synthesis of this important class of therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Structural and Biological Activity Comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Isomers
The synthesis and crystal structure analysis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Compound B), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Compound C) reveal significant conformational differences despite their identical chemical formulas.[1][2] These structural variations, particularly in torsion angles and intermolecular interactions, can influence their physicochemical properties and biological activities.
Key Structural Parameters
The following table summarizes key bond lengths and angles for the three isomers, demonstrating the high degree of similarity in their fundamental geometry.[1]
| Parameter | Compound A (para) | Compound B (meta) | Compound C (ortho) |
| Selected Bond Lengths (Å) | |||
| S1–C1 | 1.770 (3) | 1.7664 (12) | 1.7871 (12) |
| S1–N1 | 1.646 (3) | 1.6450 (10) | 1.6426 (11) |
| Selected Bond Angles (°) | |||
| O1–S1–O2 | 120.45 (14) | 120.66 (5) | 118.98 (6) |
| C1–S1–N1 | - | - | - |
| S1–N1–C7 | 116.9 (2) | 119.00 (8) | 115.49 (8) |
| C1–S1–N1–C7 Torsion Angle (°) | -58.6 (3) | 66.56 (3) | 41.78 (10) |
Data sourced from Crystals (2025)[1][2]. Standard deviations are shown in parentheses.
The most significant structural differentiator among the three isomers is the C1–S1–N1–C7 torsion angle, which dictates the relative orientation of the two phenyl rings.[1][2] This variation directly impacts the overall shape of the molecules and their potential to interact with biological targets.
Comparative Biological Activity of Related Sulfonamides
While specific bioactivity data for the three title compounds is pending, the broader class of sulfonamides is known for a wide range of therapeutic effects. This section provides a comparative overview of these activities, drawing from studies on structurally similar molecules.
Anticancer Activity
Sulfonamides are actively investigated as anticancer agents.[1] For instance, certain novel sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines, including breast cancer (MDA-MB-468, MCF-7) and cervical cancer (HeLa).[3] The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases.[4][5]
A study on anthranilic acid sulfonamide analogs, which share the sulfonamide core, revealed that a derivative with a 4-nitrobenzenesulfonamide moiety exhibited the highest cytotoxicity against MOLT-3 cells, while a 4-methoxybenzenesulfonamide derivative showed the highest antioxidant activity.[6] This suggests that the position of the nitro and methoxy groups can significantly modulate the biological effects.
Carbonic Anhydrase Inhibition
A prominent activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Certain benzenesulfonamides show potent inhibition of tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their growth and metastasis.[5] The primary sulfonamide group is crucial for this activity as it coordinates with the zinc ion in the enzyme's active site.[4]
Antimicrobial Activity
The foundational therapeutic application of sulfonamides was as antimicrobial agents.[1] Modern derivatives continue to be explored for this purpose. For example, some sulfonamide metabolites have shown activity against Escherichia coli, which can be potentiated by trimethoprim.[7] Other studies have identified novel sulfonamides with activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives
The following is a general protocol for the synthesis of the title compounds.[1]
Materials:
-
Appropriate nitrobenzenesulfonyl chloride (4-nitro, 3-nitro, or 2-nitro)
-
p-Anisidine (N-(4-methoxyphenyl)amine)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Isopropanol
Procedure:
-
In a suitable flask, combine the nitrobenzenesulfonyl chloride (1 equivalent) and p-anisidine (1 equivalent).
-
Add deionized water and 1 M Na₂CO₃ solution.
-
Stir the mixture at room temperature for an extended period (e.g., 4 days).
-
Collect the resulting solid product by suction filtration.
-
Wash the product with deionized water and then with isopropanol.
-
Dry the purified product in an oven at a low temperature.
Crystallization: X-ray quality crystals can be grown by solvent diffusion. For example, by diffusing hexane into an acetone solution of the compound.[1]
Cytotoxicity Evaluation (MTT Assay)
The following is a representative protocol for assessing the cytotoxic activity of compounds against cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Relationship in Structure-Activity Analysis
Caption: Logical workflow for establishing structure-activity relationships.
Experimental Workflow for Synthesis and Crystallization
Caption: General workflow for the synthesis and crystallization of the title compounds.
Signaling Pathway: Carbonic Anhydrase Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant and Anti-inflammatory Properties of Benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant and anti-inflammatory properties of various benzaldehyde analogs, supported by experimental data from peer-reviewed scientific literature. The information is intended to aid in the research and development of novel therapeutic agents.
Introduction
Benzaldehyde and its derivatives are a class of aromatic compounds characterized by a benzene ring substituted with a formyl group. These compounds are widely found in nature and are known for their diverse biological activities. Of particular interest to the scientific community are their antioxidant and anti-inflammatory properties, which make them promising candidates for the development of new drugs to combat diseases associated with oxidative stress and inflammation.
This guide will delve into the structure-activity relationships of various benzaldehyde analogs, comparing their efficacy in scavenging free radicals and inhibiting key inflammatory mediators. The mechanistic insights into their action on crucial signaling pathways, such as NF-κB and MAPK, will also be explored.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of benzaldehyde analogs is primarily attributed to the presence and position of hydroxyl and methoxy groups on the benzene ring. These substituents enhance the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant efficacy is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzaldehyde analogs in different antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | FRAP (mM Fe(II)/g) | Reference(s) |
| Benzaldehyde | >1000 | - | - | [1] |
| p-Hydroxybenzaldehyde | >1000 | - | - | [1] |
| Vanillin | >1000 | Showed activity (no IC50) | - | [2] |
| Isovanillin | 30.29 µg/mL | - | - | [3] |
| Syringaldehyde | 260 | - | - | [1] |
| Protocatechuic aldehyde | 6.1 (relative to Trolox) | 2.3 (relative to Trolox) | - | [4] |
| Ascorbic Acid (Control) | 30.12 | 2.93 | - | [5][6] |
| Trolox (Control) | 3.77 | 2.93 | - | [6] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.
Structure-Activity Relationship for Antioxidant Properties
The antioxidant activity of benzaldehyde analogs is significantly influenced by the substitution pattern on the aromatic ring. Generally, the presence of hydroxyl (-OH) groups enhances antioxidant capacity. Dihydroxybenzaldehydes are more potent than monohydroxybenzaldehydes. The position of the hydroxyl groups is also crucial, with ortho- and para-positions being more effective due to the stabilization of the resulting phenoxyl radical through resonance. Methoxy (-OCH3) groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups.
Comparative Analysis of Anti-inflammatory Activity
Benzaldehyde analogs have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Furthermore, they can modulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the IC50 values of various benzaldehyde analogs for the inhibition of NO production and COX-2 enzyme activity.
| Compound | NO Production Inhibition IC50 (µM) in RAW 264.7 cells | COX-2 Inhibition IC50 (µM) | Reference(s) |
| p-Hydroxybenzaldehyde | Showed activity (no IC50) | - | [7] |
| 2,4-Dihydroxybenzaldehyde | Showed activity (no IC50) | - | [8] |
| Sinapaldehyde | Showed activity (no IC50) | 37 | [9] |
| Syringaldehyde | Showed activity (no IC50) | - | [10] |
| Vanillin | Showed activity (no IC50) | - | [11] |
| PDTC (Control) | 10.03 - 13.51 | - | [12] |
| Celecoxib (Control) | - | 0.03 | [12] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of benzaldehyde analogs are mediated through their interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Several phenolic antioxidants, including benzaldehyde analogs, have been shown to inhibit NF-κB activation.[13] They can achieve this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[14][15]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases can phosphorylate and activate transcription factors that regulate the expression of inflammatory genes. Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[15][16]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antioxidant Assays
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture : Add 100 µL of various concentrations of the benzaldehyde analog (dissolved in a suitable solvent) to 2.9 mL of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation : The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the analog.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : 10 µL of various concentrations of the benzaldehyde analog is added to 1 mL of the diluted ABTS•+ solution.
-
Incubation : The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture : 100 µL of the benzaldehyde analog is mixed with 3.4 mL of the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for 30 minutes.
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO4·7H2O and is expressed as mM of Fe(II) equivalents per gram of sample.
Anti-inflammatory Assays
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment : Cells are seeded in 96-well plates and pre-treated with various concentrations of the benzaldehyde analog for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Measurement of Nitrite : The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent, and the absorbance is measured at 540 nm.
-
Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined. Cell viability is assessed using an MTT assay to rule out cytotoxicity.
-
Enzyme and Substrate : The assay utilizes purified ovine or human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Reaction : The benzaldehyde analog is pre-incubated with the COX-2 enzyme in a reaction buffer containing a heme cofactor. The reaction is initiated by the addition of arachidonic acid.
-
Measurement : The COX-2 activity is determined by measuring the production of prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA) kit.
-
Calculation : The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the benzaldehyde analog. The IC50 value is then determined.
-
Cell Stimulation : RAW 264.7 cells are treated with benzaldehyde analogs and stimulated with LPS as described in the NO inhibition assay.
-
Sample Collection : After 24 hours of incubation, the cell culture supernatants are collected.
-
ELISA : The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Analysis : The inhibitory effect of the benzaldehyde analogs on cytokine production is determined by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.
Conclusion
This guide provides a comparative overview of the antioxidant and anti-inflammatory properties of various benzaldehyde analogs. The presented data highlights the significant potential of these compounds as lead structures for the development of novel therapeutic agents. The structure-activity relationships discussed, along with the mechanistic insights into their effects on the NF-κB and MAPK signaling pathways, offer a solid foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this promising class of compounds. Further in vivo studies are warranted to validate the therapeutic potential of the most active benzaldehyde analogs identified in these in vitro assays.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde [mdpi.com]
- 2. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomolther.org [biomolther.org]
- 8. biomolther.org [biomolther.org]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of syringic acid and syringaldehyde on oxidative stress and inflammatory status in peripheral blood mononuclear cells from patients of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antimicrobial Activity of Aroyl Hydrazones Derived from 4-Hydroxy-3-methoxy-benzaldehyde
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde (vanillin) have emerged as a promising class of compounds, demonstrating significant in vitro activity against a range of bacteria and fungi. This guide provides a comparative analysis of the antimicrobial performance of various vanillin-derived aroyl hydrazones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of aroyl hydrazones is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde against several pathogenic microorganisms. Lower MIC values indicate greater antimicrobial activity.
Table 1: Antibacterial Activity of Vanillin-Derived Aroyl Hydrazones (MIC in µg/mL)
| Compound | Derivative Description | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Van-1 | N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | >1000 | >1000 | >1000 | [1][2] |
| Van-2 | N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxybenzohydrazide | 250 | 500 | 1000 | [1][2] |
| Van-3 | N'-(4-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide | 125 | 250 | 500 | [1][2] |
| Van-4 | N'-(4-hydroxy-3-methoxybenzylidene)-4-chlorobenzohydrazide | 500 | 1000 | >1000 | [1][2] |
| Van-5 | N'-(4-hydroxy-3-methoxybenzylidene)-3-pyridinecarbohydrazide | 0.005-0.2 (µmol/mL) | 0.18-0.23 (µmol/mL) | - | [3][4] |
| Van-6 | N'-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | 0.06-0.48 (µmol/mL) | - | - | [3][4] |
Note: Some data are presented in µmol/mL as reported in the original study.
Table 2: Antifungal Activity of Vanillin-Derived Aroyl Hydrazones (MIC in µg/mL)
| Compound | Derivative Description | Candida albicans | Reference |
| Van-1 | N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | >1000 | [1][2] |
| Van-2 | N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxybenzohydrazide | 1000 | [1][2] |
| Van-3 | N'-(4-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide | 500 | [1][2] |
| Van-4 | N'-(4-hydroxy-3-methoxybenzylidene)-4-chlorobenzohydrazide | >1000 | [1][2] |
| Van-7 | N'-(2-hydroxy-5-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | 0.18-0.1 (IC90 in µmol/mL) | [3][4] |
Note: IC90 represents the concentration that inhibits 90% of fungal growth.
The data indicates that the presence and position of hydroxyl groups on the benzohydrazide moiety play a crucial role in the antimicrobial activity. For instance, compounds with a hydroxyl group at the ortho or para position (Van-2 and Van-3) exhibit enhanced activity compared to the unsubstituted benzohydrazide (Van-1).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the typical protocols for the synthesis of vanillin-derived aroyl hydrazones and the assessment of their in vitro antimicrobial activity.
Synthesis of Aroyl Hydrazones
A common and efficient method for synthesizing aroyl hydrazones involves a two-step process: the conversion of a corresponding ethyl ester to a hydrazide, followed by a condensation reaction with 4-hydroxy-3-methoxy-benzaldehyde.[1][2]
-
Preparation of Hydrazides: An appropriate ethyl ester is refluxed with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the resulting precipitate (the hydrazide) is filtered, washed, and recrystallized.[5]
-
Synthesis of Aroyl Hydrazones: Equimolar amounts of the synthesized hydrazide and 4-hydroxy-3-methoxy-benzaldehyde are dissolved in a solvent like ethanol and refluxed for several hours.[1][6] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated aroyl hydrazone is collected by filtration, washed, and purified by recrystallization.[1][2] The final products are typically characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1][7][8]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized aroyl hydrazones is commonly evaluated using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[9][10]
Broth Microdilution Method:
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[9]
-
Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] Positive and negative controls are included in each assay.[9]
Agar Disk Diffusion Method:
This qualitative method is often used for preliminary screening of antimicrobial activity.[9]
-
Inoculation: A standardized microbial suspension is swabbed evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[9]
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[9]
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[9]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde.
Caption: Synthetic pathway for aroyl hydrazones.
Caption: Broth microdilution workflow.
References
- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde (CAS No. 5447-02-9)
This document provides crucial safety information and detailed logistical plans for the proper disposal of this compound, also known as 3,4-Dibenzyloxybenzaldehyde. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS), 3,4-Dibenzyloxybenzaldehyde is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to follow standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid inhalation of dust and contact with skin and eyes[1].
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1].
-
Store away from strong oxidizing agents and strong bases[1].
Quantitative Data Summary
Due to its non-hazardous classification, there is no specific quantitative data for exposure limits or disposal concentrations. General properties are summarized below.
| Property | Data |
| CAS Number | 5447-02-9 |
| Synonyms | 3,4-Dibenzyloxybenzaldehyde |
| Hazard Classification | Not classified as hazardous[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1] |
Step-by-Step Disposal Protocol
Even though the compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain without consideration of local regulations.
Experimental Protocol for Disposal:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and review local and state regulations regarding chemical waste disposal.
-
Small Quantities (grams):
-
If permissible by local regulations for non-hazardous solid waste, small quantities can be double-bagged in sealed plastic bags and placed in the solid waste stream. Clearly label the outer bag with the chemical name and a statement that it is non-hazardous.
-
If this is not permitted, treat it as chemical waste.
-
-
Large Quantities or as Chemical Waste:
-
Place the compound in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "this compound" or "3,4-Dibenzyloxybenzaldehyde" and "CAS: 5447-02-9".
-
The container should be stored in a designated chemical waste accumulation area.
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
-
Contaminated Materials:
-
Any materials (e.g., paper towels, gloves, weighing paper) contaminated with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
Sweep up the solid material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde. The following procedures are based on best practices for handling aromatic aldehydes with similar structures and known hazard profiles.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards:
-
May be harmful if swallowed.
-
Harmful to aquatic life.[3]
The following table summarizes the recommended personal protective equipment to mitigate these risks.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory.[4] Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Gloves should be inspected for integrity before each use.[1] Remove and dispose of gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound.[1][5] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from potential splashes.[4] |
| Respiratory Protection | Use in a Fume Hood or Well-Ventilated Area | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][6] If a fume hood is not available, ensure adequate general ventilation and consider respiratory protection.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow Diagram
Experimental Protocol:
-
Preparation:
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of airborne particles.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Follow the disposal plan outlined below.
-
Remove personal protective equipment, ensuring not to cross-contaminate.
-
Wash hands and any exposed skin thoroughly with soap and water.[1][5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not empty into drains or release to the environment.[1]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Solid Waste (e.g., gloves, weigh paper, absorbent pads) | Collect in a designated, sealed hazardous waste container.[6] |
| Contaminated Liquid Waste (e.g., reaction mixtures, cleaning solvents) | Collect in a labeled, sealed, and chemically compatible hazardous waste container.[6] |
| Contaminated Glassware | Rinse with an appropriate solvent in a fume hood. Collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed normally. |
Waste Management Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
